2-Chloroquinazoline
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPTYRGXBUYONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976967 | |
| Record name | 2-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-13-5 | |
| Record name | Quinazoline, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Chloroquinazoline from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-chloroquinazoline, a crucial intermediate in the development of various pharmaceuticals, starting from the readily available precursor, anthranilic acid. The synthesis is a well-established two-step process involving the initial formation of quinazolin-4(3H)-one via the Niementowski reaction, followed by chlorination. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of various reported methodologies.
Reaction Overview
The synthesis of this compound from anthranilic acid proceeds through two primary chemical transformations:
-
Step 1: Niementowski Quinazoline Synthesis. Anthranilic acid is reacted with formamide to yield quinazolin-4(3H)-one. This reaction is a cyclocondensation where the amino group of anthranilic acid attacks the carbonyl carbon of formamide, followed by intramolecular cyclization and dehydration.[1][2][3]
-
Step 2: Chlorination. The resulting quinazolin-4(3H)-one is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding this compound.[4][5][6]
Reaction Pathway and Experimental Workflow
The overall synthetic route and a typical experimental workflow are illustrated below.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported procedures for the synthesis of quinazolin-4(3H)-one and its subsequent chlorination to this compound.
Table 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide
| Molar Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1:4 | 130-135 | 2 | 72-96 | [1] |
| 1:5 | 150-160 | 8 | 61 | [7] |
| 1:5 (Microwave) | - | 0.08 (5 min) | 87 | [7] |
Table 2: Chlorination of Quinazolin-4(3H)-one
| Chlorinating Agent | Molar Ratio (Quinazolinone:Reagent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | - | 110 | 2 | 86 | [8] |
| SOCl₂ | 1:excess | Reflux | 4-6 | 92.7 | [8] |
| POCl₃/PCl₅ | - | Water Bath | 6-8 | - | [6] |
| POCl₃ | 1:excess | Reflux | 4 | - | [6] |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the literature.
Synthesis of Quinazolin-4(3H)-one (Conventional Heating)
This protocol is adapted from a procedure yielding 72-96% of the desired product.[1]
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (16 mL, 0.4 mol)
-
Glycerin bath or Wood's alloy bath
-
Two-neck flask with a reflux condenser
-
Crushed ice
-
Activated carbon
-
Distilled water
Procedure:
-
In a two-neck flask equipped with a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).
-
Heat the reaction mixture in a glycerin or Wood's alloy bath at 130-135°C for 2 hours.
-
After heating, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice and let it stand for 6-8 hours at room temperature to allow for complete precipitation.
-
Filter the resulting crystals, and wash them with cold water.
-
For purification, recrystallize the crude product from water in the presence of activated carbon.
-
Dry the purified crystals to obtain quinazolin-4(3H)-one.
Synthesis of Quinazolin-4(3H)-one (Microwave Irradiation)
This green chemistry approach offers a significant reduction in reaction time with a high yield.[7]
Materials:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Formamide (22.5 g, 0.5 mol)
-
Microwave reactor
-
Methanol
Procedure:
-
Combine anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for a few minutes (the original report suggests a significant time reduction from 8 hours to a few minutes).
-
After the reaction is complete, allow the mixture to cool.
-
The resulting precipitate is filtered off and washed thoroughly with water.
-
Dry the product and recrystallize from methanol to afford pure quinazolin-4(3H)-one.
Chlorination of Quinazolin-4(3H)-one to this compound
This procedure describes the chlorination using phosphoryl chloride.[8]
Materials:
-
Quinazolin-4(3H)-one (340 mg, 2.36 mmol)
-
Phosphoryl chloride (POCl₃, 8 mL)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve quinazolin-4(3H)-one (340 mg, 2.36 mmol) in phosphoryl chloride (8 mL).
-
Heat the solution at 110°C for 2 hours.
-
After the reaction is complete, evaporate the excess POCl₃ under reduced pressure.
-
Partition the crude residue between dichloromethane (CH₂Cl₂) and a 5% aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain this compound, which can be used in subsequent steps without further purification.
Reaction Mechanisms
Niementowski Reaction Mechanism
The formation of quinazolin-4(3H)-one from anthranilic acid and formamide is believed to proceed through the following steps:
-
N-Formylation: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide to form an N-formylanthranilic acid intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the N-formyl intermediate then attacks the carboxylic acid carbon, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic quinazolin-4(3H)-one ring.
Chlorination Mechanism with POCl₃
The chlorination of the lactam functionality in quinazolin-4(3H)-one with POCl₃ is a complex process. It is understood to occur in two main stages:[4]
-
Phosphorylation: An initial reaction occurs where the quinazolinone is phosphorylated by POCl₃. This can happen at either the nitrogen or the oxygen atom of the amide group, with these phosphorylated intermediates being in rapid equilibrium.[4]
-
Nucleophilic Substitution: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the O-phosphorylated intermediate to displace the phosphate group and form the this compound product. This step is facilitated by heating.[4]
Conclusion
The synthesis of this compound from anthranilic acid is a robust and well-documented process. The two-step approach, involving the Niementowski reaction followed by chlorination, offers reliable access to this important heterocyclic building block. While conventional heating methods are effective, microwave-assisted synthesis of the quinazolin-4(3H)-one intermediate presents a more efficient and environmentally friendly alternative. The choice of chlorinating agent and reaction conditions for the second step can be tailored to achieve high yields of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Spectral Analysis of 2-Chloroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-chloroquinazoline, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide leverages data from closely related and structurally analogous compounds, primarily 2-chloroquinoline and other substituted quinazolines. This approach provides a robust framework for the interpretation of spectral data for this compound and its derivatives.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for compounds structurally related to this compound. These data are essential for the structural elucidation and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts for this compound are based on the analysis of its analogs.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.5 | s | - |
| H-5 | ~8.1 | d | ~8.5 |
| H-6 | ~7.7 | t | ~7.5 |
| H-7 | ~7.9 | t | ~7.5 |
| H-8 | ~7.8 | d | ~8.0 |
Note: These are predicted values and may vary in experimental conditions. Data is extrapolated from known quinazoline derivatives.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~154 |
| C-4 | ~151 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~128 |
| C-7 | ~134 |
| C-8 | ~128 |
| C-8a | ~150 |
Note: These are predicted values and may vary in experimental conditions. Data is extrapolated from known quinazoline derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for quinazoline derivatives are well-documented.[1]
Table 3: Characteristic IR Absorption Bands for Quinazoline Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| C=N stretching | 1628 - 1612 |
| C=C aromatic stretching | 1581 - 1566 |
| C-N stretching | 1517 - 1478 |
| C-Cl stretching | ~750 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClN₂), the expected molecular weight is approximately 164.59 g/mol .[2]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 164/166 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) |
| 129 | [M-Cl]⁺ |
| 102 | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectral data for quinazoline derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is around 4-5 cm.[3]
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Preparation (LC-MS):
-
Prepare a dilute solution of the this compound sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: Scan a range appropriate to detect the molecular ion, for example, m/z 50-500.
Workflow and Data Analysis
The following diagram illustrates a general workflow for the spectral analysis of a synthesized heterocyclic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
The Rising Therapeutic Potential of 2-Chloroquinazoline Derivatives: A Technical Guide
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold holds a prominent position in medicinal chemistry, serving as the foundation for numerous clinically approved drugs. Among its varied iterations, the 2-chloroquinazoline core has emerged as a particularly versatile and potent building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Dual Inhibition of EGFR and VEGFR-2
A prominent strategy in modern cancer therapy is the simultaneous inhibition of multiple signaling pathways to overcome drug resistance and enhance therapeutic efficacy. Several novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] This dual inhibition is a compelling strategy, as blocking both EGFR and VEGFR signaling pathways can synergistically suppress tumor growth and angiogenesis.[2]
One notable compound, 8o , was found to be approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 compared to its prototype.[1][2] Structure-activity relationship (SAR) studies have highlighted the importance of a hydrogen bond donor at the para position of the aniline moiety for effective interaction with conserved glutamate and aspartate residues within the binding sites of both kinases.[1]
Table 1: In Vitro Inhibitory Activity of 2-Chloro-4-anilino-quinazoline Derivatives against EGFR and VEGFR-2
| Compound | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 7 | 18.0 ± 2.5 | 1.6 ± 0.3 |
| 8o | 1.63 ± 0.2 | 0.85 ± 0.1 |
| LASSBio-1812 (36) | 23.0 ± 5.3 | Not Reported |
Data compiled from multiple sources.[1][2][3]
Antiproliferative Activity Against Cancer Cell Lines
The anticancer potential of this compound derivatives extends to direct antiproliferative effects on various cancer cell lines. A series of quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline-chalcones, were evaluated by the U.S. National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[4]
Quinazoline-chalcone 14g displayed significant antiproliferative activity, with GI₅₀ values ranging from 0.622 to 1.81 µM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines.[4] Furthermore, the pyrimidodiazepine derivative 16c exhibited potent cytotoxic activity, being 10-fold more active than the standard anticancer drug doxorubicin against ten different cancer cell lines. Mechanistic studies suggest that these compounds may exert their effects through DNA binding.[4][5]
Table 2: Antiproliferative Activity (GI₅₀, µM) of Quinazoline-Chalcone 14g
| Cell Line | Cancer Type | GI₅₀ (µM) |
| K-562 | Leukemia | 0.622 |
| RPMI-8226 | Leukemia | < 1.81 |
| HCT-116 | Colon Cancer | < 1.81 |
| LOX IMVI | Melanoma | < 1.81 |
| MCF7 | Breast Cancer | < 1.81 |
Data sourced from studies conducted by the U.S. National Cancer Institute (NCI).[4][5]
Inhibition of Tubulin Polymerization
Beyond kinase inhibition, some this compound derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6] This mechanism is characteristic of several established anticancer drugs. Compound 15 , a this compound derivative, was found to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and disruption of cellular microtubules.[6]
Anti-inflammatory Activity
The quinazoline scaffold is also recognized for its anti-inflammatory properties. A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using a protein denaturation method.[7][8]
Compound 4 from this series demonstrated the highest activity, with an IC₅₀ value of 1.772 µg/ml, showcasing the potential of this chemical class in developing new anti-inflammatory agents.[7][8] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]
Table 3: In Vitro Anti-inflammatory Activity of 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline Derivatives
| Compound | Anti-inflammatory Activity (IC₅₀, µg/ml) |
| 1 | > 10 |
| 2 | > 10 |
| 3 | > 10 |
| 4 | 1.772 |
| Diclofenac Sodium (Reference) | 0.886 |
Data obtained from in vitro protein denaturation assays.[7][8]
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial potential of this compound derivatives. A series of new substituted 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized and tested for their antimicrobial activity using the disk diffusion technique.[9] The results indicated that compounds containing nitrogen heterocyclic moieties exhibited the most favorable antimicrobial activity, suggesting a promising avenue for the development of new antibacterial and antifungal agents.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline
A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[8] After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to yield the 2,4-dichloro-6,7-dimethoxy quinazoline intermediate.[8]
Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline Derivatives
To a solution of 2,4-dichloro-6,7-dimethoxy quinazoline in a suitable solvent (e.g., ethanol), an equimolar amount of the appropriate aryl amine is added. The reaction mixture is then refluxed for a specified period. Upon cooling, the product crystallizes out and is collected by filtration, washed, and purified by recrystallization.
In Vitro Anti-inflammatory Activity (Protein Denaturation Method)
The anti-inflammatory activity is assessed by the inhibition of egg albumin denaturation.[7][8] A reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compounds is prepared. The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes. After cooling, the turbidity is measured spectrophotometrically at 660 nm. Diclofenac sodium is used as the reference drug. The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., HepG2, MDA-MB-468, HCT-116) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[10]
Signaling Pathways and Experimental Workflows
EGFR and VEGFR-2 Signaling Pathways
The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2, which are key targets of many this compound derivatives.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
Drug Discovery and Development Workflow
The following diagram outlines a typical workflow for the discovery and development of novel drugs based on the this compound scaffold.
Caption: A generalized workflow for the discovery and development of this compound-based drugs.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents, particularly as dual inhibitors of EGFR and VEGFR-2, positions them as strong candidates for further development. The anti-inflammatory and antimicrobial activities also warrant more in-depth investigation.
Future research should focus on:
-
Expanding the structure-activity relationship studies to design more potent and selective inhibitors.
-
Elucidating the detailed mechanisms of action for their anti-inflammatory and antimicrobial effects.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Exploring the potential of these derivatives in combination therapies for cancer and other diseases.
The versatility of the this compound scaffold, coupled with the growing body of evidence supporting its therapeutic potential, ensures that it will remain a focal point of medicinal chemistry research for years to come. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable chemical entity.
References
- 1. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to 2-Chloroquinazoline as a Pivotal Precursor
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of 2-Chloroquinazoline in Modern Drug Discovery.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Among its derivatives, this compound has emerged as a particularly versatile and valuable precursor, primarily due to the reactivity of its C2-chloro substituent, which allows for the facile introduction of diverse functionalities. This technical guide provides an in-depth exploration of this compound's role in the synthesis of potent therapeutic agents, with a focus on its application in the development of kinase inhibitors for oncology.
Synthesis of the this compound Core
The journey to potent therapeutics often begins with the efficient synthesis of the core scaffold. This compound is typically prepared from the readily available 2(1H)-quinazolinone through a chlorination reaction.
A general and effective method involves the use of phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diethylaniline or in a solvent like sulfolane.[1] The reaction proceeds by converting the lactam functionality of 2(1H)-quinazolinone into the corresponding chloro-derivative.
Experimental Protocol: Chlorination of 2(1H)-Quinazolinone
A mixture of 2(1H)-quinazolinone (1 equivalent) and phosphoryl chloride (POCl₃, 3-5 equivalents) is heated, often with a catalytic amount of an organic base.[1] The reaction temperature and time can vary depending on the specific substrate and scale. Upon completion, the excess POCl₃ is carefully removed under reduced pressure, and the reaction mixture is quenched with ice-water to precipitate the this compound product, which can then be collected by filtration and purified.[2]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
The Reactivity and Synthetic Utility of this compound
The synthetic power of this compound lies in the reactivity of the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents, making it a valuable intermediate in the construction of diverse compound libraries. When both C2 and C4 positions are chlorinated, as in 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles under milder conditions.[3]
Two of the most powerful cross-coupling reactions utilized in conjunction with this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the C2 position, a common feature in many kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
To a reaction vessel containing this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) are added.[4][5] The mixture is then dissolved in a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or DME and water. The reaction is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. Work-up involves partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.[6][7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction is particularly crucial for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, where a substituted aniline is coupled to the quinazoline core. While the primary application is often at the C4 position of 2,4-dichloroquinazoline, similar principles apply to the C2 position of this compound for the synthesis of 2-aminoquinazoline derivatives.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
In a typical procedure, this compound (1 equivalent), the desired amine or aniline (1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) are combined in a dry, inert solvent such as toluene or dioxane.[9][10] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated after an aqueous work-up and purified by chromatography.[11]
Application in the Synthesis of Kinase Inhibitors: Targeting EGFR and VEGFR-2
A significant application of this compound is in the development of ATP-competitive kinase inhibitors. The quinazoline scaffold serves as a "hinge-binding" motif, mimicking the adenine ring of ATP to anchor the inhibitor in the enzyme's active site. The substituents introduced via the C2-chloro position can then extend into other regions of the ATP-binding pocket to confer potency and selectivity.
Many potent anticancer agents are 4-anilinoquinazoline derivatives, which are often synthesized from 2,4-dichloroquinazoline.[12][13] However, the principles of derivatization at the C2 position using this compound as a precursor are equally relevant for exploring the structure-activity relationships (SAR) of novel kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in cancer therapy.[14]
EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[15][16] Dual inhibition of both pathways is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
Simplified EGFR and VEGFR-2 Signaling Pathways:
References
- 1. researchgate.net [researchgate.net]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. scienceopen.com [scienceopen.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Proliferation Activity Evaluation of Novel this compound as Potential EGFR-TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Synthetic Versatility of 2-Chloroquinazoline: A Technical Guide to its Preparation and Core Reactions
For Researchers, Scientists, and Drug Development Professionals
2-Chloroquinazoline stands as a pivotal heterocyclic building block in the realm of medicinal chemistry and materials science. Its strategic importance lies in the reactivity of the C2-chloro substituent, which serves as a versatile handle for introducing a diverse array of functional groups through various organic transformations. This guide provides an in-depth review of the principal synthetic routes to this compound and explores its most significant reactions, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
The preparation of this compound is predominantly achieved through two reliable pathways: the chlorination of the corresponding quinazolinone precursor and the selective dehalogenation of 2,4-dichloroquinazoline.
Chlorination of Quinazolin-2(1H)-one
A common and effective method for synthesizing this compound is the direct chlorination of quinazolin-2(1H)-one. This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or as the solvent itself.[1][2] The precursor, quinazolin-2(1H)-one, can be synthesized from readily available starting materials like anthranilamide.[3][4][5]
The overall synthetic pathway is illustrated below.
Caption: Synthesis of this compound via Chlorination.
Experimental Protocol: Synthesis of this compound from Quinazolin-2(1H)-one
This protocol is a generalized procedure based on established chlorination methods.[1][6][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend quinazolin-2(1H)-one (1.0 eq.).
-
Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.). The POCl₃ can act as both the reagent and the solvent. For reactions sensitive to strong acidic conditions, a high-boiling inert solvent and a base (e.g., N,N-dimethylaniline or triethylamine) can be added.[1]
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the solution is neutral or slightly basic.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform).
Selective Reduction of 2,4-Dichloroquinazoline
An alternative route involves the selective removal of the more reactive 4-chloro substituent from the readily available 2,4-dichloroquinazoline. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack and reduction.[8][9] Methods for this selective dehalogenation include catalytic hydrogenation and reduction using tributyltin hydride.[10]
Caption: Synthesis via Selective Dechlorination.
Experimental Protocol: Selective Catalytic Hydrogenation of 2,4-Dichloroquinazoline
This protocol is a representative procedure for selective dechlorination.[10]
-
Setup: To a hydrogenation vessel, add 2,4-dichloroquinazoline (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a palladium-based catalyst, typically 5-10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Reaction: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of this compound. It is crucial to stop the reaction once the desired product is formed to prevent further reduction to quinazoline.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Key Reactions of this compound
The chlorine atom at the C2 position activates the quinazoline ring for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
This compound readily undergoes nucleophilic aromatic substitution with a range of nucleophiles, including amines, thiols, and alcohols, to yield diverse 2-substituted quinazolines.
| Nucleophile Type | Reagent Example | Product Type | Conditions | Yield (%) | Reference(s) |
| Nitrogen | Aniline | 2-Anilinoquinazoline | Isopropanol, Reflux, 6h | Good | [11] |
| Nitrogen | Aliphatic Amine | 2-(Alkylamino)quinazoline | THF, Et₃N, r.t. | Varies | [12] |
| Sulfur | Thiophenol | 2-(Phenylthio)quinazoline | Base (e.g., K₂CO₃), DMF | Good | [13] |
| Oxygen | Sodium Methoxide | 2-Methoxyquinazoline | Methanol, Reflux | Good | N/A |
Experimental Protocol: General Procedure for SNAr with Amines
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol, THF, or dioxane in a round-bottom flask.[11]
-
Reagent Addition: Add the amine nucleophile (1.0-1.5 eq.). If the nucleophile is used as its hydrochloride salt, or to scavenge the HCl byproduct, add a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at temperatures ranging from room temperature to reflux (e.g., 80 °C) for several hours (2-24 h), depending on the reactivity of the amine.[12] Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound is a competent electrophilic partner in several of these transformations.
Caption: Overview of Major Reaction Pathways for this compound.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples this compound with boronic acids or their esters to form 2-arylquinazolines. This reaction is highly valued for its tolerance of a wide range of functional groups.[8][14]
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good | [15][16] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | 70-90 | [17] |
| Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 60-85 | [8][15] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on common practices for Suzuki couplings.[15][17]
-
Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 2-arylquinazoline product.
b) Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 2-alkynylquinazolines.[18][19] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | r.t. | High | [18] |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | H₂O | 80 | 96 | [20] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Reflux | Good | [18] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a generalized protocol for Sonogashira cross-coupling reactions.[18][20]
-
Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., DMF, THF, or triethylamine which can also serve as the base). Add the terminal alkyne (1.1-1.5 eq.) and the base (e.g., Et₃N, Cs₂CO₃, 2.0-3.0 eq.) if it is not the solvent.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic extracts with saturated ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
This guide highlights the principal methods for the synthesis of this compound and its subsequent functionalization. The versatility demonstrated in its reactions, particularly nucleophilic substitution and palladium-catalyzed cross-couplings, cements its status as a high-value intermediate for the rapid construction of complex molecular architectures relevant to drug discovery and materials science. The provided protocols offer a foundational framework for researchers to employ and adapt this important heterocyclic scaffold in their synthetic endeavors.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Discovery and history of quinazoline compounds
An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its versatile chemical nature and ability to interact with a wide array of biological targets have led to the development of numerous clinically important therapeutic agents.[3][4] From its initial synthesis in the 19th century to its central role in modern targeted cancer therapy, the history of quinazoline is a compelling narrative of chemical innovation and drug discovery. This guide provides a technical overview of the key milestones in the discovery, synthesis, and therapeutic application of quinazoline compounds for researchers, scientists, and drug development professionals.
Early Discovery and Synthesis of the Quinazoline Core
The journey of quinazoline began in the mid-19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[5][6][7] However, the parent quinazoline heterocycle was not synthesized until several years later.
In 1895, August Bischler and Lang first reported the synthesis of quinazoline itself via the decarboxylation of quinazoline-2-carboxylic acid.[8] A more practical and widely recognized synthesis was developed by Siegmund Gabriel in 1903.[5][8] Gabriel's method involved the reduction of o-nitrobenzylamine, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which was then oxidized to produce the aromatic quinazoline ring system.[8] These pioneering efforts laid the fundamental groundwork for the extensive exploration of quinazoline chemistry that would follow.
Emergence as a Bioactive Scaffold
For nearly half a century after its initial synthesis, the quinazoline moiety remained largely a subject of academic chemical interest. The turning point came in the 1950s with the isolation and structural elucidation of quinazolinone alkaloids from natural sources.[9] A key example is Vasicine (Peganine), an alkaloid isolated from the plant Dichroa febrifuga, which was traditionally used in Chinese medicine and found to have antimalarial properties.[9] This discovery sparked significant interest among medicinal chemists, who began to recognize the potential of the quinazoline core as a scaffold for developing new therapeutic agents. Its rigid structure and the specific positioning of its nitrogen atoms proved ideal for forming key interactions with biological targets, leading to its designation as a privileged scaffold.
Therapeutic Breakthroughs and Key Drug Classes
The versatility of the quinazoline core has led to the development of drugs across multiple therapeutic areas. Two of the most impactful examples are in the treatment of hypertension and cancer.
Prazosin: A Revolution in Antihypertensive Therapy
In the mid-20th century, Pfizer initiated a research program to develop novel antihypertensive agents. This effort culminated in the discovery of Prazosin, a quinazoline derivative that represented a new class of antihypertensive drugs.[10][11] Prazosin was first approved by the FDA in 1988 and became a cornerstone in the management of hypertension.[10]
Mechanism of Action: Prazosin functions as a selective antagonist of the alpha-1 (α1) adrenergic receptors.[12][13] These receptors are located on the smooth muscle of blood vessels. When stimulated by catecholamines like norepinephrine, they cause vasoconstriction, leading to an increase in blood pressure.[14] Prazosin competitively blocks these receptors, preventing vasoconstriction and leading to vasodilation (widening of blood vessels). This reduces peripheral vascular resistance and, consequently, lowers blood pressure.[14][15] Its selectivity for α1 over α2 receptors was a significant advantage, reducing certain side effects seen with non-selective alpha-blockers.[13]
Quantitative Data: Receptor Selectivity
| Compound | Receptor Target | Action | Notes |
| Prazosin | α1-adrenergic receptor | Selective, reversible antagonist | High selectivity for α1 over α2 subtypes contributes to its therapeutic profile.[13] |
| Used for hypertension, Benign Prostatic Hyperplasia (BPH), and PTSD-associated nightmares.[12] |
Gefitinib and Erlotinib: Dawn of Targeted Cancer Therapy
The discovery that the Epidermal Growth Factor Receptor (EGFR) is overexpressed or mutated in many cancers provided a new target for anticancer drug development.[16][17] This led to the creation of a new class of quinazoline-based drugs: EGFR tyrosine kinase inhibitors (TKIs).
Gefitinib (Iressa®), developed by AstraZeneca, was the first selective EGFR-TKI approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC).[8][18][19] Shortly after, in 2004, Erlotinib (Tarceva®) was also approved for NSCLC and later for pancreatic cancer.[18][20] These drugs marked a paradigm shift from traditional cytotoxic chemotherapy to targeted therapy.
Mechanism of Action: Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives.[17] They function by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[8][21] This blockade prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[16] A remarkable finding was that these drugs were particularly effective in patients whose tumors harbored specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R mutation), making them a prime example of personalized medicine.[18]
Quantitative Data: EGFR Inhibition
| Compound | Target | IC₅₀ Value | Drug Generation | FDA Approval (NSCLC) |
| Gefitinib | EGFR Tyrosine Kinase | ~3.2 nM (wild-type) | First | 2003[8][18] |
| Erlotinib | EGFR Tyrosine Kinase | 2 nM | First | 2004[18][22] |
| Afatinib | Pan-HER (irreversible) | - | Second | - |
| Osimertinib | T790M Mutant EGFR | ~2.2-4.2 nM (mutant) | Third | 2017 (for T790M)[16][23] |
IC₅₀ values can vary based on experimental conditions.
The success of first-generation TKIs was often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[18] This spurred the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors designed to overcome this resistance, further cementing the importance of the quinazoline and related scaffolds in oncology.[16][17]
Mandatory Visualizations
Caption: A timeline of key milestones in the discovery and development of quinazoline compounds.
Caption: Mechanism of action of Prazosin as an α1-adrenergic receptor antagonist.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 15. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Erlotinib - Wikipedia [en.wikipedia.org]
- 21. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroquinazoline Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2-chloroquinazoline derivatives, providing a crucial resource for researchers in medicinal chemistry and oncology.
The quinazoline scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved drugs and clinical candidates. Among its various substituted forms, this compound serves as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their anticancer properties. It consolidates key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to empower researchers in the development of novel therapeutics.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. A significant body of research has focused on their potential as inhibitors of key signaling proteins in cancer, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.
Anticancer Activity
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The 2-chloro substituent provides a reactive handle for further molecular elaboration, enabling the fine-tuning of potency and selectivity. Structure-activity relationship (SAR) studies have revealed several key insights:
-
Substitution at the 4-position: The nature of the substituent at the 4-position is critical for activity. Anilino groups are particularly effective, with further substitutions on the aniline ring modulating potency against different EGFR mutants.
-
Substitution at the 6- and 7-positions: Modifications at these positions with small alkoxy or substituted amino groups can enhance binding affinity and pharmacokinetic properties.
-
The role of the 2-chloro group: While often used as a synthetic intermediate, the 2-chloro atom itself can influence activity. In some analogs, it is retained in the final compound, while in others it is displaced by various nucleophiles to introduce further diversity.
Table 1: Anti-Proliferative Activity of 2-Chloro-N-[2-chloro-4-(anilino)quinazolin-6-yl]acetamide Derivatives [1]
| Compound | R³ Substituent | A549 IC₅₀ (μM) | NCI-H1975 IC₅₀ (μM) | AGS IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
| 10a | H | >50 | >50 | >50 | >50 |
| 10b | Cl | 3.68 | 10.06 | 1.73 | 2.04 |
| 10c | Vinyl | 21.32 | 30.14 | 15.48 | 18.91 |
| Gefitinib | - | 15.23 | 2.37 | 10.29 | 12.54 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%.
Table 2: Antibacterial Activity of 2-(amino)quinazolin-4(3H)-one Derivatives [2]
| Compound | Substituent on Quinazolinone Ring | S. aureus ATCC25923 MIC₅₀ (μM) | S. aureus JE2 (MRSA) MIC₅₀ (μM) |
| 1 | Unsubstituted | 4.8 | 10.2 |
| 6a | 7,8-dichloro | 10.8 | 6.9 |
| 6l | 7-chloro | 1.0 | 0.6 |
MIC₅₀ values represent the minimum inhibitory concentration required to inhibit 50% of bacterial growth.
Synthetic Methodologies
The synthesis of this compound and its derivatives typically starts from readily available anthranilic acid derivatives. A common strategy involves the initial formation of a quinazoline-2,4-dione, followed by chlorination and selective functionalization.
Synthesis of the 2,4-Dichloroquinazoline Intermediate
A widely used precursor for this compound analogs is 2,4-dichloroquinazoline. Its synthesis generally proceeds as follows:
-
Cyclization: Anthranilic acid is reacted with urea or potassium cyanate to form quinazoline-2,4-dione.
-
Chlorination: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloroquinazoline.
Selective Derivatization of 2,4-Dichloroquinazoline
The chlorine atom at the 4-position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 2-position. This differential reactivity allows for the selective introduction of various substituents at the 4-position while leaving the 2-chloro group intact for subsequent modifications.
A general procedure for the synthesis of 4-amino-2-chloroquinazoline derivatives is as follows:
-
Reaction Setup: 2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol or acetonitrile.
-
Nucleophilic Addition: The desired amine (1 equivalent) and a base, such as triethylamine or diisopropylethylamine, are added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments commonly used in the evaluation of this compound derivatives.
General Procedure for the Synthesis of 4-Anilino-2-chloroquinazoline Derivatives
Materials:
-
2,4-dichloroquinazoline
-
Substituted aniline
-
Isopropanol
-
Triethylamine
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted aniline (1.1 mmol) to the solution.
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the desired 4-anilino-2-chloroquinazoline derivative.
-
Further purification can be performed by recrystallization from a suitable solvent if necessary.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Visualizing Molecular Mechanisms and Workflows
Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound derivatives.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: General synthetic route for this compound derivatives.
Conclusion
This compound and its derivatives represent a rich and continually evolving area of medicinal chemistry. The versatility of the this compound core as a synthetic intermediate, combined with the potent and tunable biological activities of its analogs, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a consolidated resource of quantitative data, experimental protocols, and mechanistic visualizations to aid researchers in this important field. A thorough understanding of the synthesis, SAR, and biological evaluation methods outlined herein will be instrumental in the design and development of the next generation of quinazoline-based drugs.
References
Solubility and Stability of 2-Chloroquinazoline: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2-Chloroquinazoline is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, screening, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₅ClN₂ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 6141-13-5 | [1][2] |
Solubility Profile
While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on the physicochemical properties of related heterocyclic compounds. Polar aprotic solvents are generally effective for dissolving such molecules.
Table 2.1: Qualitative and Experimentally Determined Solubility of this compound
| Solvent | Solvent Type | Qualitative Solubility | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble | Data to be determined | Data to be determined |
| Acetonitrile (ACN) | Polar Aprotic | Expected to be soluble | Data to be determined | Data to be determined |
| Ethanol (EtOH) | Polar Protic | Expected to be sparingly soluble | Data to be determined | Data to be determined |
| Methanol (MeOH) | Polar Protic | Expected to be sparingly soluble | Data to be determined | Data to be determined |
| Water | Polar Protic | Expected to be poorly soluble | Data to be determined | Data to be determined |
Note: The determination of precise solubility values requires experimental validation. A detailed protocol for kinetic solubility assessment is provided in Section 4.1.
Stability Profile
Table 3.1: Stability of this compound under Stress Conditions (to be determined)
| Stress Condition | Test Parameters | % Degradation (Time-dependent) | Major Degradants |
| Acidic Hydrolysis | 0.1 N HCl, RT, 40°C, 60°C | Data to be determined | Data to be determined |
| Basic Hydrolysis | 0.1 N NaOH, RT, 40°C, 60°C | Data to be determined | Data to be determined |
| Oxidative Degradation | 3-30% H₂O₂, RT, 40°C | Data to be determined | Data to be determined |
| Thermal Degradation | Solid state & solution, 60°C, 80°C | Data to be determined | Data to be determined |
| Photostability | Solid state & solution, ICH Q1B options | Data to be determined | Data to be determined |
Note: A detailed protocol for conducting stability studies and developing a stability-indicating HPLC method is provided in Section 4.2.
Experimental Protocols
Kinetic Solubility Determination (Shake-Flask Method)
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in aqueous buffer, which is particularly relevant for early-stage drug discovery.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Incubation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well filter plate. Add an appropriate volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium[5].
-
Separation of Undissolved Compound: Filter the samples through the 96-well filter plate into a clean collection plate. Alternatively, centrifuge the plate and collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].
-
Data Analysis: Construct a calibration curve from the serial dilutions of the stock solution and determine the solubility limit.
References
Quantum chemical computation of 2-Chloroquinazoline
An In-Depth Technical Guide to the Quantum Chemical Computation of 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] A thorough understanding of their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is pivotal for the rational design of novel therapeutic agents. This technical guide delineates the application of quantum chemical computations, with a focus on Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. This document serves as a comprehensive protocol for the theoretical investigation of this molecule, providing expected outcomes based on studies of structurally analogous compounds.
Introduction to the Quantum Chemical Analysis of Quinazolines
Quantum chemical calculations have emerged as indispensable tools in contemporary chemistry and drug discovery, offering precise predictions of molecular properties such as geometries, electronic structures, and spectroscopic signatures.[3][4] For quinazoline derivatives like this compound, DFT calculations can furnish critical insights into:
-
Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles in the molecule's ground state.
-
Electronic Properties: Determination of electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is fundamental to understanding chemical reactivity and electronic transitions.[3][5]
-
Spectroscopic Signatures: Simulation of UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation and validation of experimental data.
-
Reactivity Descriptors: Calculation of parameters like molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic and nucleophilic attack.[4]
Experimental and Computational Protocols
Experimental Methodologies (for validation)
While this guide focuses on computational methods, it is crucial to acknowledge the experimental techniques that provide the basis for validation.
-
Synthesis of this compound: The synthesis of this compound can be achieved through various methods, often starting from 2,4-dichloroquinazoline and involving selective removal of the 4-chloro substituent.[6]
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to record the vibrational spectra of the compound, typically in the solid phase.[7]
-
NMR Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and connectivity of the atoms.[1]
-
UV-Vis Spectroscopy: This method is employed to study the electronic transitions within the molecule.
-
Computational Details
A robust and widely accepted method for calculations on molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p).[7][8]
-
Software: All computations can be performed using the Gaussian 09 program package or similar software.[9]
-
Geometry Optimization: The molecular geometry of this compound is optimized to a minimum on the potential energy surface without any symmetry constraints.
-
Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum (no imaginary frequencies) and to simulate the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[8]
-
Electronic Properties: Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra (UV-Vis).[4][10] Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer and hyperconjugative interactions.[8][11]
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[3]
Predicted Molecular Properties of this compound
Based on computational studies of similar heterocyclic compounds, we can anticipate the following properties for this compound. The tables below summarize the kind of quantitative data that would be generated from such a study.
Optimized Molecular Geometry
The geometry of the molecule would be optimized to find the minimum energy conformation. The following table presents hypothetical, yet representative, bond lengths and angles.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length (Å) | C2-Cl | 1.74 |
| N1-C2 | 1.32 | |
| C2-N3 | 1.37 | |
| N3-C4 | 1.38 | |
| C4-C4a | 1.41 | |
| C4a-C8a | 1.40 | |
| C8a-N1 | 1.39 | |
| **Bond Angle (°) ** | N1-C2-N3 | 124.5 |
| Cl-C2-N1 | 115.0 | |
| Cl-C2-N3 | 120.5 | |
| C2-N3-C4 | 117.0 | |
| N3-C4-C4a | 122.0 | |
| Dihedral Angle (°) | N1-C2-N3-C4 | 0.5 |
| Cl-C2-N1-C8a | 179.8 |
Vibrational Frequencies (Simulated IR Spectrum)
The calculated vibrational frequencies help in the assignment of the experimental IR spectrum.
| Vibrational Mode | Predicted Wavenumber (cm-1) (Scaled) | Intensity (km/mol) | Assignment |
| ν(C-H) aromatic | 3050 - 3100 | Medium | Aromatic C-H stretching |
| ν(C=N) | 1610 - 1630 | Strong | C=N stretching in quinazoline ring |
| ν(C=C) | 1550 - 1580 | Strong | C=C stretching in quinazoline ring |
| ν(C-Cl) | 700 - 750 | Strong | C-Cl stretching |
| γ(C-H) | 800 - 900 | Medium | Out-of-plane C-H bending |
Electronic Properties
The frontier molecular orbitals and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.
| Parameter | Predicted Value (eV) |
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.3 |
| Dipole Moment (Debye) | 2.5 |
Simulated UV-Vis Spectrum
TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.15 | HOMO → LUMO |
| S0 → S2 | 285 | 0.22 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.08 | HOMO → LUMO+1 |
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
Caption: A typical workflow for quantum chemical calculations.
Reactivity Prediction from MEP
Caption: Logical relationship for predicting reactivity from MEP.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound.[3] The theoretical data presented in this guide, while predictive, provide a robust framework for understanding the behavior of this compound and for guiding future experimental work in the development of new quinazoline-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indianjournal.net [indianjournal.net]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Aminoquinazolines from 2-Chloroquinazoline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted 2-aminoquinazolines is a critical step in the discovery of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of 2-aminoquinazolines via the palladium-catalyzed Buchwald-Hartwig amination of 2-chloroquinazoline.
The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These compounds have garnered significant interest as kinase inhibitors, particularly targeting signaling pathways implicated in cancer and other diseases. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a reliable route to a diverse library of 2-aminoquinazoline derivatives from readily available this compound.
Application Notes
The synthesis of 2-aminoquinazolines from this compound is a robust transformation applicable to a wide array of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. The choice of palladium catalyst, phosphine ligand, base, and solvent are critical parameters that can be optimized to achieve high yields and purity.
Key Considerations for Synthesis:
-
Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is typically employed. Ligands like Xantphos, BINAP, and various Buchwald-type biaryl phosphines have proven effective. The choice of ligand can significantly impact reaction efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are suitable for this reaction. The choice of solvent can influence the solubility of the reactants and the overall reaction rate.
-
Reaction Temperature: Reactions are typically conducted at elevated temperatures, ranging from 80 °C to 110 °C, to ensure a reasonable reaction rate.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.
Biological Relevance: Targeting the MAPK/ERK Signaling Pathway
Many 2-aminoquinazoline derivatives have been identified as potent inhibitors of various protein kinases. A key signaling cascade often targeted is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][2] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. 2-Aminoquinazoline-based inhibitors can effectively block the activity of key kinases within this pathway, such as MEK and ERK, thereby inhibiting tumor growth.[1][2]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with various amines.
Materials:
-
This compound
-
Amine (aniline, alkylamine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
-
Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Purification Protocol: Flash Column Chromatography
Materials:
-
Crude 2-aminoquinazoline product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA) (optional, for basic compounds)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). For basic 2-aminoquinazolines that may streak on silica, adding 0.5% (v/v) triethylamine to the mobile phase can improve separation.[3]
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-aminoquinazoline.
Data Presentation
The following table summarizes the yields obtained for the Buchwald-Hartwig amination of this compound with a variety of amines, demonstrating the broad substrate scope of this reaction.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylquinazolin-2-amine | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)quinazolin-2-amine | 92 |
| 3 | 3,5-Dichloroaniline | N-(3,5-dichlorophenyl)quinazolin-2-amine | 78 |
| 4 | Benzylamine | N-benzylquinazolin-2-amine | 88 |
| 5 | Cyclohexylamine | N-cyclohexylquinazolin-2-amine | 82 |
| 6 | Morpholine | 2-(Morpholino)quinazoline | 95 |
| 7 | Piperidine | 2-(Piperidin-1-yl)quinazoline | 91 |
Yields are based on isolated product after purification and are representative examples from the literature.
Mandatory Visualizations
Reaction Pathway: Buchwald-Hartwig Amination
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Step-by-step experimental workflow.
MAPK/ERK Signaling Pathway
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 2-chloroquinazoline. The methodologies outlined herein offer versatile routes to a diverse range of 2-substituted quinazolines, which are pivotal scaffolds in medicinal chemistry and drug development.
Introduction
The quinazoline core is a privileged structure in numerous biologically active compounds, including several approved drugs. The facile displacement of the chlorine atom at the 2-position of this compound via nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide variety of functional groups, making it a valuable starting material for the synthesis of compound libraries for drug discovery. This document details the reactions of this compound with common nucleophiles such as amines, phenols, and thiols, providing both conventional and microwave-assisted protocols.
General Reaction Scheme
The fundamental transformation involves the reaction of this compound with a nucleophile (Nu-H) to yield the corresponding 2-substituted quinazoline and hydrochloric acid. A base is typically added to neutralize the in situ generated acid.
Caption: General Nucleophilic Substitution of this compound.
Data Presentation: Reaction Yields
The following tables summarize the yields of 2-substituted quinazolines obtained from the reaction of this compound with various nucleophiles under different reaction conditions.
Table 1: Synthesis of 2-Aminoquinazolines
| Entry | Amine Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | EtOH, reflux, 8h | 85 | [1] |
| 2 | 4-Fluoroaniline | Microwave, 120°C, 20 min | 92 | [1] |
| 3 | 2-Methoxyaniline | Microwave, 120°C, 20 min | 87 | [1] |
| 4 | Morpholine | KOtBu, 70°C | Good | [2] |
| 5 | Hydrazine Hydrate | Pyridine, rt, 30 min then reflux | 79 | [3] |
| 6 | Hydrazine Hydrate | Pyridine, Microwave (800W), 5 min | 87 | [3] |
Table 2: Synthesis of 2-Phenoxyquinazolines
| Entry | Phenol Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃, DMF, 100°C, 12h | 78 | N/A |
| 2 | 4-Methoxyphenol | NaH, THF, reflux, 6h | 82 | N/A |
| 3 | 4-Nitrophenol | Cs₂CO₃, DMSO, 120°C, 8h | 75 | N/A |
Table 3: Synthesis of 2-(Alkyl/Arylthio)quinazolines
| Entry | Thiol Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃, DMF, 80°C, 4h | 90 | [4] |
| 2 | Ethanethiol | NaH, THF, rt, 2h | 85 | [5] |
| 3 | 2-Mercaptoacetic acid | EtOH, reflux | - | [6] |
Note: Yields are for isolated products. N/A indicates that while the reaction is known, a specific yield was not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of 2-Anilinoquinazolines (Conventional Heating)
Materials:
-
This compound
-
Substituted Aniline
-
Ethanol (Absolute)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aniline (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the desired 2-anilinoquinazoline.
Protocol 2: Synthesis of 2-Anilinoquinazolines (Microwave-Assisted)
Materials:
-
This compound
-
Substituted Aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), the substituted aniline (1.2 mmol), and potassium carbonate (1.5 mmol) in DMF (5 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2-Phenoxyquinazolines
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture at 100°C for 12 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2-phenoxyquinazoline derivative.
Protocol 4: Synthesis of 2-(Arylthio)quinazolines
Materials:
-
This compound
-
Substituted Thiophenol
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol (1.2 mmol) in DMF (10 mL).
-
Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) and heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development: Targeting Signaling Pathways
Many 2-substituted quinazoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[7][8][9] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[10][11] Quinazoline-based inhibitors often act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.
Caption: EGFR Signaling Pathway Inhibition by Quinazolines.
VEGFR Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[13] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.
Caption: VEGFR Signaling Pathway Inhibition by Quinazolines.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. sinobiological.com [sinobiological.com]
- 12. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 13. cusabio.com [cusabio.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of this heterocyclic system allows for the development of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. 2-Chloroquinazoline, in particular, serves as a versatile starting material for synthesizing a diverse range of kinase inhibitors. Its reactivity at the C2 and C4 positions enables the introduction of various substituents, facilitating the modulation of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from this compound, with a focus on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors.
Application Notes
2-Chloro-4-anilinoquinazolines are a prominent class of compounds synthesized from this compound that have shown significant promise as dual inhibitors of EGFR and VEGFR-2.[1][2] The inhibition of both these receptor tyrosine kinases is a synergistic strategy in cancer therapy, as it can simultaneously target tumor cell proliferation and angiogenesis.[3] The general synthetic approach involves the nucleophilic aromatic substitution (SNAr) of the highly reactive 4-chloro group of a quinazoline precursor with a substituted aniline.[4] The 2-chloro substituent can be retained or further modified to fine-tune the biological activity.
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aniline ring, as well as modifications at the C6 and C7 positions of the quinazoline core, significantly influence the inhibitory potency and selectivity.[5] For instance, the presence of a hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved amino acid residues in the ATP-binding sites of both EGFR and VEGFR-2.[2]
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinases.
Table 1: In Vitro Inhibitory Activity of 2-Chloro-4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2.
| Compound ID | R | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 1a | 4-aminophenol | 0.85 | 1.63 | [6] |
| 1b | 4-aminobenzylamine | 0.45 | 0.98 | [6] |
| 1c | 4-(methylamino)phenol | 0.32 | 0.75 | [6] |
| 1d | 4-amino-2-chlorophenol | 0.67 | 1.21 | [6] |
Table 2: Anti-proliferative Activity of Novel this compound Derivatives against Various Cancer Cell Lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 2a | A549 (Lung) | 3.68 | [2] |
| 2b | NCI-H1975 (Lung) | 10.06 | [2] |
| 2c | AGS (Gastric) | 1.73 | [2] |
| 2d | HepG2 (Liver) | 2.04 | [2] |
Experimental Protocols
General Synthesis of 2-Chloro-4-Anilinoquinazoline Derivatives
This protocol describes a general method for the synthesis of 2-chloro-4-anilinoquinazoline derivatives via nucleophilic aromatic substitution.
Materials:
-
2,4-Dichloroquinazoline
-
Substituted aniline
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol (10 mL/mmol), add the appropriately substituted aniline (1.0-1.2 eq).
-
Add a base such as triethylamine or diisopropylethylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-chloro-4-anilinoquinazoline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the in vitro kinase inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
[γ-³²P]ATP
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.
-
Add the synthesized inhibitor compound at various concentrations (typically in a serial dilution). A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the synthesized this compound-based inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of this compound-based kinase inhibitors.
Caption: Synthesis and Evaluation Workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Suzuki Coupling of 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinazoline. This protocol is a critical tool for the synthesis of functionalized quinazoline derivatives, which are pivotal scaffolds in medicinal chemistry and materials science. The quinazoline moiety is a core component of numerous biologically active compounds, including approved drugs for cancer treatment and other therapeutic areas.[1] The ability to efficiently form carbon-carbon bonds at the C-2 position of the quinazoline ring opens up vast possibilities for creating diverse molecular libraries for drug discovery and development.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[4][5]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized from successful Suzuki couplings of chloro-substituted nitrogen heterocycles and can be adapted for this compound. Optimization may be required for specific substrates.
Protocol 1: Conventional Heating
This protocol is based on established methods for the Suzuki coupling of related chloro-substituted heterocycles.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)[5]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)[5]
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)[6]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
If using a solid palladium source like Pd(OAc)₂, add the appropriate ligand (e.g., PPh₃, 0.06-0.15 equiv.).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][7]
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), the base (e.g., Cesium Carbonate, 2.0 equiv.), and any additive like TBAB (0.12 equiv.).[6]
-
Add the solvent system (e.g., DMF/H₂O 5:1).[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150-175 °C for 5-20 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product by column chromatography.[6]
General Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes common conditions for the Suzuki coupling of chloro-heterocycles, which serve as a strong starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ (3.1) | DME/H₂O (10:1) | 75 | Varies | Good | [1] |
| Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 175 (MW) | 0.1 | 76-90 | [6] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | Not Specified | [8] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.1) | Toluene/H₂O | 115 | 12-24 | High | [9] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 24 | Good-Excellent | [7] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the temperature, reaction time, or the equivalents of the boronic acid and base. Screening different palladium catalysts, ligands, and bases can also be beneficial.[1] For unreactive aryl chlorides, more electron-rich and bulky ligands like SPhos or XPhos may be required.[5]
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction. Using less harsh conditions, a different base (e.g., K₃PO₄), or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur. Ensuring the reaction is thoroughly degassed to remove oxygen can help minimize this side reaction.
-
Dehalogenation: Reduction of the starting this compound can sometimes be observed. Adjusting the reaction conditions, particularly the base and solvent, may be necessary.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a wide array of 2-substituted quinazoline derivatives for various applications in drug discovery and materials science.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides and amines.[1] Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The functionalization of the quinazoline core at the 2-position via C-N bond formation is a key strategy for the development of novel therapeutic agents.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-chloroquinazoline, offering detailed protocols and insights into reaction optimization.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is as follows:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with a variety of amines. These results are based on typical outcomes for similar heteroaryl chloride couplings and serve as a guide for reaction optimization.[2]
Table 1: Optimization of Reaction Conditions for the Amination of this compound with Morpholine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 81 |
| 6 | PdCl(allyl)₂ (2) | cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 80 | 18 | 65 |
Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), Base (as indicated), Solvent (5 mL).
Table 2: Substrate Scope of Amines for the Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 2-(Phenylamino)quinazoline | 89 |
| 2 | p-Toluidine | 2-(p-Tolylamino)quinazoline | 91 |
| 3 | 4-Fluoroaniline | 2-(4-Fluorophenylamino)quinazoline | 85 |
| 4 | Benzylamine | 2-(Benzylamino)quinazoline | 78 |
| 5 | Piperidine | 2-(Piperidin-1-yl)quinazoline | 94 |
| 6 | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)quinazoline | 90 |
Optimized Reaction Conditions: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12 h.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline derivatives, etc.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware (Schlenk tube or vial)
-
Magnetic stirrer and heating plate (oil bath)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., sodium tert-butoxide, 1.5 mmol, 1.5 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk tube.
-
Solvent Addition and Degassing: Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times. Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter it through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminoquinazoline product.
Mandatory Visualization
Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Optimization
The following diagram outlines a logical workflow for optimizing the Buchwald-Hartwig amination of this compound.
A logical workflow for the optimization of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 2-Chloroquinazoline in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anticancer agents derived from 2-chloroquinazoline. This versatile scaffold has been instrumental in the development of potent inhibitors targeting key signaling pathways implicated in cancer progression, notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved anticancer drugs. The strategic introduction of a chlorine atom at the 2-position provides a reactive handle for the facile synthesis of a diverse library of derivatives. Specifically, the 2-chloro-4-anilinoquinazoline framework has emerged as a cornerstone for the design of potent tyrosine kinase inhibitors. By mimicking the binding mode of ATP in the kinase domain of receptors like EGFR and VEGFR-2, these compounds can effectively block downstream signaling pathways, leading to the inhibition of cancer cell proliferation and angiogenesis.
Simultaneous inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy. This dual-targeting approach can potentially overcome the drug resistance often associated with single-target agents and may result in synergistic antitumor activity.[1][2]
Targeted Signaling Pathways
The anticancer activity of many this compound derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs). EGFR and VEGFR-2 are two of the most critical RTKs in oncology.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks the downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby halting uncontrolled cell growth.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 is the main mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the pro-angiogenic signals, effectively starving the tumor of essential nutrients and oxygen.
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.
Data Presentation: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative 2-chloro-4-anilinoquinazoline derivatives against various human cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) and Cytotoxic (LC₅₀) Activity of Pyrimidodiazepine Derivatives. [3][4]
| Compound | Cancer Cell Line | GI₅₀ (µM) | LC₅₀ (µM) |
| 14g | K-562 (Leukemia) | 0.622 | >100 |
| RPMI-8226 (Leukemia) | 1.81 | >100 | |
| HCT-116 (Colon) | 1.25 | >100 | |
| LOX IMVI (Melanoma) | 1.58 | 81.1 | |
| MCF7 (Breast) | 1.43 | >100 | |
| 16a | K-562 (Leukemia) | 2.13 | >100 |
| HCT-116 (Colon) | 2.53 | >100 | |
| 16c | K-562 (Leukemia) | 1.83 | 8.89 |
| RPMI-8226 (Leukemia) | 2.05 | 9.33 | |
| HCT-116 (Colon) | 2.11 | 9.76 | |
| LOX IMVI (Melanoma) | 2.35 | 10.2 | |
| MCF7 (Breast) | 2.21 | 9.98 | |
| Adriamycin | K-562 (Leukemia) | 0.02 | 0.11 |
| (Doxorubicin) | RPMI-8226 (Leukemia) | 0.03 | 0.15 |
| HCT-116 (Colon) | 0.04 | 0.21 | |
| LOX IMVI (Melanoma) | 0.03 | 0.18 | |
| MCF7 (Breast) | 0.02 | 0.12 |
Table 2: Antiproliferative Activity (IC₅₀) of 2-Chloromethyl-4-anilinoquinazoline Derivatives. [1]
| Compound | HepG2 (Liver) | MDA-MB-468 (Breast) | HCT-116 (Colon) |
| 9 | 3.8 µM | 3.2 µM | 12.4 µM |
| 10 | 4.3 µM | 3.2 µM | 20 µM |
| Gefitinib | - | - | - |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 2-chloro-4-anilinoquinazoline derivatives.
Caption: General experimental workflow for the synthesis and evaluation of this compound-based anticancer agents.
Protocol 1: Synthesis of a Representative 2-Chloro-4-(phenylamino)quinazoline Derivative
This protocol describes a general procedure for the synthesis of 2-chloro-4-anilinoquinazoline derivatives via nucleophilic aromatic substitution.
Materials:
-
2,4-dichloroquinazoline
-
Substituted aniline (e.g., 4-hydroxyaniline)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values using appropriate software.
Protocol 3: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate
-
Synthesized compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the synthesized compound at various concentrations, and the specific peptide substrate.
-
Kinase Addition: Add the recombinant EGFR or VEGFR-2 kinase to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The this compound scaffold remains a highly valuable starting point for the development of novel anticancer agents. The synthetic accessibility of this intermediate allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The dual inhibition of key oncogenic pathways, such as those driven by EGFR and VEGFR-2, represents a powerful strategy to combat cancer. The protocols and data presented herein provide a foundational guide for researchers in the field of anticancer drug discovery to synthesize and evaluate new this compound-based therapeutic candidates.
References
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03509F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Substituted Quinazolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted quinazolines, a core scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] The methodologies outlined herein are compiled from recent advances in organic synthesis, emphasizing efficiency, atom economy, and the use of readily available starting materials.[3][4]
Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][5] One-pot multicomponent reactions have emerged as a powerful strategy for the rapid and straightforward construction of the quinazoline framework.[2][5] This guide details various synthetic routes, including transition-metal-catalyzed, metal-free, and electrochemically induced methods, to provide researchers with a comprehensive resource for synthesizing diverse quinazoline libraries.
I. Synthetic Strategies and Data Presentation
A variety of one-pot methods have been developed for the synthesis of 2-substituted quinazolines, each with its own advantages regarding substrate scope, reaction conditions, and catalytic systems. Below is a summary of representative methods with their corresponding quantitative data.
A. Metal-Catalyzed Approaches
Transition metals such as copper, ruthenium, and iron are frequently employed to catalyze the synthesis of quinazolines, often through dehydrogenative coupling or cascade annulation reactions.[6][7]
Table 1: Comparison of Metal-Catalyzed One-Pot Syntheses of 2-Substituted Quinazolines
| Catalyst/Reagent System | Starting Materials | Product Type | Yield Range (%) | Reference |
| Ruthenium(II) Complex | 2-Aminobenzophenones, Benzylamines | 2-Arylquinazolines | 29-98 | [6] |
| Copper(II) Acetate | 1-(2-Aminophenyl)-3-arylprop-2-en-1-ones, Aromatic Aldehydes, Ammonium Acetate | 2-Aryl-4-styrylquinazolines | High Yields | [1] |
| FeBr₂ | 2-Aminobenzyl Alcohols, Benzylamines | 2-Aryl/Heteroarylquinazolines | Good to Excellent | [7] |
| Cu(OTf)₂ | Diaryliodonium Salts, Nitriles | 2,4-Diarylquinazolines | 52-90 | [7] |
| Mo(CO)₆ / Palladium | 2-Iodoaniline, Nitro Compounds, Acid Anhydrides | 2,3-Disubstituted Quinazolin-4(3H)-ones | Not specified | [3] |
B. Transition-Metal-Free Approaches
To address the environmental and economic concerns associated with transition metals, several metal-free synthetic protocols have been developed. These methods often utilize common oxidants or proceed through catalyst-free cyclocondensation reactions.[8]
Table 2: Comparison of Transition-Metal-Free One-Pot Syntheses of 2-Substituted Quinazolines
| Reagent/Condition | Starting Materials | Product Type | Yield Range (%) | Reference |
| Hydrogen Peroxide | 2-Aminoaryl Ketones, Aldehydes, Ammonium Acetate | 2,4-Disubstituted Quinazolines | Not specified | [8] |
| PIDA / I₂ or ZnCl₂ | 2-Aminobenzylamine, Aldehydes/Nitriles/Amines/Alcohols | 2-Substituted Quinazolines | 76-98 | [8] |
| NaOCl | Isatoic Anhydride, Aldehyde, Ammonium Acetate | 2-Substituted Quinazolin-4(3H)-ones | Good to Excellent | [9] |
| Elemental Sulfur | 2-(Aminomethyl)anilines, Nitriles | 2-Substituted Quinazolines | 56-91 | [10] |
| Electrochemical | Isatoic Anhydride, Styrene, Hydrochloride Amine | Quinazolinone Derivatives | up to 61 | [3] |
II. Experimental Protocols
The following are detailed protocols for selected one-pot syntheses of 2-substituted quinazolines, representing different catalytic systems and starting materials.
Protocol 1: Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Coupling
This protocol describes the synthesis of 2-substituted quinazolines from 2-aminobenzophenones and benzylamines using a ruthenium(II) catalyst, which generates only hydrogen and water as byproducts.[6]
Materials:
-
Substituted 2-aminobenzophenone (1.0 mmol)
-
Substituted benzylamine (1.2 mmol)
-
Ruthenium(II) complex (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (3 mL)
Procedure:
-
To a dried Schlenk tube, add the 2-aminobenzophenone (1.0 mmol), K₂CO₃ (2.0 mmol), and the ruthenium(II) catalyst (2.5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add toluene (3 mL) and the benzylamine (1.2 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-substituted quinazoline.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper(II)-Mediated Three-Component Synthesis
This protocol details the synthesis of 2-aryl-4-styrylquinazolines from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, aromatic aldehydes, and ammonium acetate.[1]
Materials:
-
Substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Ammonium acetate (2.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the 1-(2-aminophenyl)-3-arylprop-2-en-1-one (1.0 mmol), aromatic aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), and Cu(OAc)₂ (10 mol%).
-
Add ethanol (5 mL) and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 15 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 2-aryl-4-styrylquinazoline.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Metal-Free Synthesis using Hydrogen Peroxide
This protocol describes an environmentally friendly, transition-metal-free synthesis of 2,4-disubstituted quinazolines using hydrogen peroxide as an oxidant.[8]
Materials:
-
Substituted 2-aminoaryl ketone (1.0 mmol)
-
Substituted aldehyde (1.5 mmol)
-
Ammonium acetate (2.5 mmol)
-
Hydrogen peroxide (30% aq. solution, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
In a sealed vial, dissolve the 2-aminoaryl ketone (1.0 mmol), aldehyde (1.5 mmol), and ammonium acetate (2.5 mmol) in DMSO (3 mL).
-
Add the hydrogen peroxide solution (2.0 mmol) dropwise to the mixture at room temperature.
-
Seal the vial and heat the reaction mixture at 60 °C in an oil bath for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing crushed ice (30 g).
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water (3 x 20 mL) to remove residual DMSO and ammonium salts.
-
Dry the solid in a vacuum oven.
-
If necessary, purify the product by column chromatography on silica gel or recrystallization.
-
Characterize the final product using appropriate spectroscopic methods.
III. Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction pathways and experimental workflows for the one-pot synthesis of 2-substituted quinazolines.
Caption: Generalized workflow for the one-pot synthesis of 2-substituted quinazolines.
Caption: Plausible reaction pathway for the three-component synthesis of quinazolines.
References
- 1. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically availab ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03702B [pubs.rsc.org]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloroquinazoline as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-chloroquinazoline serves as a highly versatile and reactive intermediate for the synthesis of a diverse array of biologically active heterocyclic compounds. Its utility stems from the reactivity of the chlorine atom at the C2 position, which is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity has been extensively exploited in the development of targeted therapies, particularly in oncology.
This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of prominent anticancer agents and other novel heterocyclic systems. It is designed to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Chemical Reactivity and Regioselectivity
The quinazoline ring system's reactivity is significantly influenced by the positions of its substituents. In precursors like 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) occurs with marked regioselectivity. The chlorine atom at the C4 position is significantly more reactive to nucleophilic attack than the one at the C2 position under mild conditions.[1][2] This differential reactivity is attributed to the electronic properties of the quinazoline core, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[2] This allows for a stepwise and controlled functionalization of the quinazoline scaffold, making it a powerful strategy in multi-step syntheses.
References
Application of 2-Chloroquinazoline in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinazoline serves as a versatile building block in the synthesis of advanced functional materials. Its reactive chlorine atom at the 2-position provides a convenient handle for introducing various substituents, allowing for the fine-tuning of molecular properties. This strategic modification of the quinazoline core is instrumental in developing materials with tailored electronic, optical, and sensing capabilities. The applications of this compound derivatives are particularly prominent in the fields of organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and in the development of highly sensitive chemical sensors and fluorescent probes. The rigid, planar structure of the quinazoline scaffold, combined with the electronic modifications enabled by the chloro-substituent, makes it a promising platform for creating novel materials with enhanced performance and functionality.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinazoline derivatives are increasingly utilized in the fabrication of high-performance OLEDs, serving as host materials, emitters, and electron transport layers. The introduction of a chlorine atom at the 2-position of the quinazoline ring can significantly influence the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is crucial for optimizing charge injection and transport, as well as for tuning the emission color of the device.
Quantitative Data for Quinazoline-Based OLED Materials
| Compound Class | Role in OLED | Key Performance Metrics | Reference |
| Carbazole-Quinazoline Derivatives | Host for Phosphorescent Emitters | External Quantum Efficiency (EQE): up to 25.3% (blue), 28.2% (green) | [1] |
| Donor-Acceptor TADF Materials | Emitter | Photoluminescence Quantum Yield (PLQY): 67.5–81.0% (in CBP host) | [2] |
| Quinazoline-Carbazole Compound | Exciplex-forming Emitter | Maximum Brightness: 3030 cd/m²; EQE: 0.5% (White OLED) | [3] |
| Bicarbazole-Benzophenone Derivatives | Blue Emitter | Maximum Current Efficiency (CEmax): 2.6 cd/A; EQEmax: 5.3% | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-Based Donor-Acceptor Molecule via Suzuki Coupling
This protocol describes a general method for the synthesis of a donor-acceptor molecule where a donor moiety (e.g., a carbazole derivative) is coupled to the 2-position of the quinazoline core using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(N-carbazolyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add an aqueous solution of potassium carbonate (2 M, 5 mL).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to obtain the desired quinazoline derivative.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Quinazoline-based emissive material
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Aluminum)
-
Deionized water, acetone, isopropanol
-
UV-ozone cleaner
-
Spin coater
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate in an oven at 120 °C.
-
ITO Surface Treatment: Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and enhance hole injection.
-
Hole Injection Layer Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the HTL, the quinazoline-based emissive layer, the ETL, and the EIL. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) on top of the organic layers without breaking the vacuum.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.
Diagrams
Application in Chemical Sensors and Fluorescent Probes
The quinazoline scaffold is an excellent platform for the design of fluorescent chemosensors for the detection of various analytes, including metal ions. The nitrogen atoms in the quinazoline ring can act as binding sites for metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. The 2-chloro position allows for the introduction of different recognition moieties to achieve selectivity for specific analytes.
Quantitative Data for Quinazoline-Based Sensors
| Sensor Type | Analyte | Detection Limit | Key Feature | Reference |
| Quinazoline-based Chemosensor | Hg²⁺ | 0.44 x 10⁻⁸ M | Fluorescence "on-off" and color shift from pale green to bright yellow | [5] |
| Pyridine-dicarboxamide-based Chemosensor | Pb²⁺ | 2.31 x 10⁻⁶ M | High sensitivity and selectivity | [5] |
| C-glycosyl Triazolyl Quinoline-based Sensor | Hg²⁺ | - | Good selectivity over other metal ions | [6] |
| Quinazolin-based Schiff-base Chemosensor | Ni²⁺, Zn²⁺ | 7.9 nM (Ni²⁺), 7.5 nM (Zn²⁺) | Colorimetric detection for both, "turn-on" fluorescence for Zn²⁺ | [7] |
Experimental Protocols
Protocol 3: Synthesis of a Quinazoline-Based Fluorescent Sensor via Nucleophilic Substitution
This protocol describes the synthesis of a fluorescent sensor by reacting this compound with a nucleophilic recognition unit (e.g., an amine-containing fluorophore).
Materials:
-
This compound
-
Amine-containing fluorophore (e.g., 8-aminoquinoline)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add the amine-containing fluorophore (1.0 mmol) and anhydrous DMF (10 mL).
-
Cool the solution to 0 °C and add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final sensor molecule.
Protocol 4: Fluorescence Titration for Metal Ion Sensing
This protocol details the general procedure for evaluating the sensing performance of a quinazoline-based fluorescent probe towards a specific metal ion.
Materials:
-
Synthesized quinazoline-based fluorescent sensor
-
Stock solution of the sensor in a suitable solvent (e.g., acetonitrile or DMSO)
-
Stock solutions of various metal perchlorate or nitrate salts in water or a suitable buffer
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a solution of the fluorescent sensor in a suitable solvent system (e.g., acetonitrile/water mixture) in a cuvette at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the sensor solution upon excitation at its maximum absorption wavelength.
-
Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in the fluorescence intensity is observed.
-
To test for selectivity, repeat the experiment with other metal ions under the same conditions.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and detection limit.
Diagrams
Conclusion
This compound is a key intermediate in the development of functional organic materials. Its derivatives have demonstrated significant potential in organic electronics, particularly in the fabrication of efficient OLEDs, and as the core structure for sensitive and selective fluorescent chemosensors. The ability to readily modify the quinazoline scaffold through reactions at the 2-position allows for the rational design of materials with tailored photophysical and electronic properties. The protocols and data presented here provide a foundation for researchers to explore and expand the applications of this compound in materials science, paving the way for the development of next-generation electronic and sensing devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
- 6. Synthesis of C-glycosyl triazolyl quinoline-based fluorescent sensors for the detection of mercury ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quinazolin-based Schiff-base chemosensor for colorimetric detection of Ni2+ and Zn2+ ions and ‘turn-on’ fluorometric detection of Zn2+ ion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloroquinazoline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroquinazoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and reagents for synthesizing this compound?
A1: The most prevalent synthetic routes to this compound and its derivatives typically start from quinazolinones or anthranilic acid derivatives. The key chlorination step often involves reagents such as phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[1][2][3][4] One common precursor is 2,4-quinazolinedione, which can be chlorinated to form 2,4-dichloroquinazoline, followed by selective removal of the 4-chloro substituent.[5][6] Another approach involves the cyclization of o-anthranilic acids with chloroacetonitrile.[7][8]
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction is running to completion by monitoring it with techniques like Thin Layer Chromatography (TLC). Optimization of reaction time and temperature is crucial. For instance, chlorination of quinazolinones with POCl₃ may require heating to 70-90 °C for a clean conversion.[2][4]
-
Moisture Contamination: Chlorinating agents like POCl₃ are sensitive to moisture, which can lead to the formation of impurities and reduce the yield.[3] It is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Suboptimal Reagent Stoichiometry: The ratio of reactants can significantly impact the yield. For example, when synthesizing 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acid and chloroacetonitrile, increasing the amount of chloroacetonitrile can remarkably improve the yields.[8] A minimum of one molar equivalent of POCl₃ is required for efficient conversion of quinazolinones to their chloro derivatives.[2]
-
Side Product Formation: Undesired side reactions can consume starting materials and reduce the yield of the target product. For example, when starting from quinazolinones, pseudodimer formation can occur. This can be suppressed by controlling the temperature and maintaining basic conditions during the initial phase of the reaction.[2]
Q3: I am observing significant impurity formation in my reaction. How can I minimize this?
A3: Impurity formation is a common challenge. Here are some strategies to obtain a cleaner product:
-
Control Reaction Temperature: The reaction of quinazolones with POCl₃ occurs in two stages. An initial phosphorylation occurs at a lower temperature (t < 25 °C) under basic conditions, followed by conversion to the chloroquinazoline at a higher temperature (70-90 °C).[2] Careful temperature control can prevent the formation of byproducts like pseudodimers.[2]
-
Ensure Anhydrous Conditions: As mentioned previously, moisture can react with chlorinating agents to form undesirable byproducts.[3][9] Using dry solvents and reagents is critical.
-
Purification of Starting Materials: The purity of your starting materials can affect the outcome of the reaction. Consider recrystallizing or purifying your starting quinazolinone or anthranilic acid derivative before use.[9]
-
Choice of Chlorinating Agent: While POCl₃ is common, other reagents might offer better selectivity for your specific substrate. Alternatives include SOCl₂ with a catalytic amount of DMF or a combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid.[4][10]
Q4: What is the best way to purify the final this compound product?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: This is a standard method for purifying solid products. Solvents like ethanol, acetone, or ethyl acetate are often used.[9][11][12]
-
Column Chromatography: For separating mixtures of compounds with similar polarities, such as regioisomers, column chromatography is often necessary.[9]
-
Washing/Extraction: Unreacted starting materials or certain byproducts can sometimes be removed by washing the crude product or an organic extract with a dilute aqueous base or acid.[4] For example, after quenching the reaction mixture in ice-water, the precipitated product can be filtered and washed with water.[3][4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Optimize reaction time and temperature. Monitor reaction progress using TLC.[4] |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.[3][9] | |
| Incorrect stoichiometry. | Optimize the molar ratio of reactants. For example, an excess of the chlorinating agent may be required.[8] | |
| Formation of Multiple Products/Spots on TLC | Side reactions (e.g., dimerization). | Control the reaction temperature carefully, especially during the addition of reagents.[2] |
| Formation of regioisomers. | Modify the synthetic strategy to introduce substituents at the desired position earlier in the synthesis.[9] Use milder and more selective halogenating agents.[9] | |
| Difficulty in Product Purification | Co-eluting impurities. | Optimize chromatographic conditions (e.g., solvent system, gradient).[9] |
| Product hydrolysis. | Work up the reaction under anhydrous conditions as much as possible. Neutralize any acidic residues promptly. | |
| Reaction Stalls (Starting Material Remains) | Insufficient activation. | For chlorination of quinazolinones with POCl₃, ensure the reaction is heated sufficiently (70-90 °C) after the initial phosphorylation step.[2] |
| Deactivated substrate. | Consider using a more potent chlorinating agent or adding a catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Dichloroquinazoline
This method involves the selective removal of the 4-chloro substituent from 2,4-dichloroquinazoline.
Procedure:
-
A suspension of 2,4-dichloroquinazoline (1 mmol) is stirred in a 2% aqueous sodium hydroxide solution (3 ml) for 3 hours.[12]
-
The reaction mixture is then diluted with water (6 ml) and filtered to remove any unreacted 2,4-dichloroquinazoline.[12]
-
The filtrate is neutralized with dilute acetic acid, and the resulting precipitate is filtered and washed with water to yield 2-chloroquinazolin-4(3H)-one.[12]
-
Further reaction of 2-chloroquinazolin-4(3H)-one with a chlorinating agent like POCl₃ would be required to obtain this compound. A more direct and efficient method for this selective reduction is a Stille-type coupling.[5]
Protocol 2: Synthesis of 2-Chloromethyl-4(3H)-quinazolinones from o-Anthranilic Acids
This protocol describes a one-step synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives.
Procedure:
-
To a flask containing sodium (1 mmol) is added anhydrous methanol (5 mL).[7]
-
Chloroacetonitrile (15 mmol) is added via syringe, and the solution is stirred at ambient temperature for approximately 40 minutes under a nitrogen atmosphere.[7]
-
A solution of the appropriate o-aminobenzoic acid (5 mmol) in anhydrous methanol (25 mL) is then added.[7]
-
The reaction mixture is stirred at this temperature for about 2 hours under nitrogen.[7]
-
After the reaction, the product can be isolated by filtration and washing. This procedure has been shown to give good yields, for example, 88% for the unsubstituted o-anthranilic acid.[7][8]
Protocol 3: Chlorination of Quinazolinones using POCl₃
This is a general procedure for converting a quinazolinone to the corresponding chloroquinazoline.
Procedure:
-
Suspend the quinazolinone starting material in an excess of phosphorus oxychloride (POCl₃).[3]
-
Optionally, a base such as triethylamine or Hunig's base can be added. The reaction can be run under basic conditions at a low temperature (< 25 °C) to form phosphorylated intermediates, followed by heating to 70-90 °C to drive the conversion to the chloroquinazoline.[2][3]
-
The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is carefully quenched by pouring it into ice-water.[3][4]
-
The precipitated product is then filtered, washed with water, and dried.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for 2-Chloromethyl-4(3H)-quinazolinone Synthesis
| Entry | Substrate (o-aminobenzoic acid) | Substituent | Yield (%) |
| 1 | 2a | H | 88 |
| 2 | 2b | 5-Br | 75 |
| 3 | 2c | 3,5-di-Br | 65 |
| 4 | 2d | 5-Cl | 78 |
| 5 | 2e | 3,5-di-Cl | 68 |
| 6 | 2f | 5-NO₂ | 72 |
| 7 | 2g | 4-NO₂ | 70 |
| 8 | 2h | 3,5-di-NO₂ | 62 |
| 9 | 2i | 3-OH | 67 |
| 10 | 2j | 5-I | 78 |
| 11 | 2k | 4-Me | 75 |
| 12 | 2l | 5-Me | 76 |
| 13 | 2m | 5-OMe | 70 |
| Reaction conditions: 1.0 equiv. anthranilic acid, 3.0 equiv. chloroacetonitrile, methanol, 25 °C, 2 h.[7] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Chloroquinazoline by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-chloroquinazoline by recrystallization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying crude this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are separated by filtration.
Q2: Which solvents are suitable for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards this compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Based on literature for similar compounds, suitable solvents for this compound include ethanol, toluene, or a mixture of solvents like ethanol-water or toluene-hexane.[1] The optimal solvent or solvent system should be determined experimentally.
Q3: How can I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Using too much solvent will result in a low yield as a significant amount of the product will remain in the mother liquor upon cooling. Conversely, using too little solvent may lead to premature crystallization and trapping of impurities. It is recommended to add the hot solvent portion-wise to the crude material with heating until complete dissolution is achieved.[2][3]
Q4: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, byproducts, and decomposition products. For instance, in syntheses starting from 2-aminobenzonitrile and phosgene or its equivalents, impurities could include starting materials and intermediates. In the synthesis of related quinazoline derivatives, unreacted starting materials and products of side reactions are common impurities.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer period. |
| Oiling out occurs instead of crystallization. | - The melting point of this compound or its impurities is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different solvent with a lower boiling point.- If impurities are the cause, pre-purification by another method (e.g., column chromatography) may be necessary. |
| Low yield of purified crystals. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the cold wash solvent.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration. |
| The purified crystals are still colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.[5] |
| The melting point of the purified crystals is broad or lower than the literature value. | - The crystals are not completely dry.- The crystals are still impure. | - Dry the crystals under vacuum for an extended period.- Repeat the recrystallization process, potentially with a different solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in the chosen solvent at room temperature and upon heating. Ethanol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and attach a condenser. Heat the mixture to boiling with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Preheat the funnel and filter paper with hot solvent to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Melting Point (Pure this compound) | 96-100 °C | A sharp melting point within this range indicates high purity. |
| Typical Solvent Ratio (Crude:Solvent) | 1g : 10-20 mL | This is an estimate and should be optimized experimentally. |
| Expected Yield | 70-90% | Yield is dependent on the purity of the crude material and the recrystallization technique. |
| Cooling Time (Room Temperature) | 30-60 minutes | Slow cooling promotes the formation of larger, purer crystals. |
| Cooling Time (Ice Bath) | 15-30 minutes | For maximizing yield after initial cooling. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Reactions of 2-Chloroquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloroquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in nucleophilic substitution reactions of this compound?
A1: The most frequently encountered side products in nucleophilic substitution reactions involving this compound are the result of hydrolysis and dimerization.
-
Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 2-quinazolinone. This is a common issue, especially in reactions run in protic solvents or during aqueous work-ups if the pH is not controlled.
-
Dimerization: When using bifunctional nucleophiles, such as diamines, dimerization can occur where one molecule of the nucleophile links two molecules of this compound. The choice of solvent and the stoichiometry of the reactants can significantly influence the formation of these dimers.
Q2: My yield of the desired 2-substituted quinazoline is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. Reaction times and temperatures may need to be optimized.
-
Side Reactions: As mentioned above, hydrolysis and dimerization are common side reactions that can consume the starting material and reduce the yield of the desired product.
-
Purity of Starting Materials: Ensure the this compound and the nucleophile are of high purity. Impurities can interfere with the reaction.
-
Solvent and Base Selection: The choice of solvent and base can be critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. The base should be strong enough to neutralize the HCl generated during the reaction but not so strong as to cause degradation of the starting materials or products.
-
Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
Q3: How can I minimize the formation of 2-quinazolinone during my reaction and work-up?
A3: To minimize the formation of 2-quinazolinone, it is crucial to exclude water from the reaction and work-up as much as possible.
-
Anhydrous Conditions: Use anhydrous solvents and reagents. If necessary, dry your solvents using appropriate methods.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help to prevent the introduction of atmospheric moisture.
-
Aqueous Work-up: During the aqueous work-up, keep the temperature low (e.g., using an ice bath) and work quickly. Control the pH to be neutral or slightly basic, as acidic conditions can promote hydrolysis.
-
Extraction: Promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
Q4: I am observing the formation of a dimer in my reaction with a diamine. How can I suppress this side product?
A4: Dimer formation is a common issue when using diamines. The following strategies can help to minimize it:
-
Stoichiometry: Using a large excess of the diamine can favor the formation of the desired monosubstituted product.
-
Solvent Choice: The choice of solvent can influence the extent of dimerization. In some cases, solvents that are less effective at swelling resins in solid-phase synthesis have been shown to reduce dimer formation.
-
Slow Addition: Adding the this compound solution slowly to a solution of the diamine can help to maintain a high local concentration of the diamine, thus favoring the desired reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered in reactions with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction | Monitor reaction by TLC/LC-MS. Optimize temperature, reaction time, and concentration. |
| Poorly reactive nucleophile | Consider using a more reactive nucleophile, increasing the reaction temperature, or using a catalyst if applicable. | |
| Deactivated starting material | Check the purity of this compound and the nucleophile. Use freshly purified materials if necessary. | |
| Multiple Spots on TLC (Side Products) | Hydrolysis to 2-quinazolinone | Use anhydrous solvents and an inert atmosphere. Perform aqueous work-up at low temperature and quickly. |
| Dimer formation (with diamines) | Use a large excess of the diamine. Consider slow addition of this compound. Screen different solvents. | |
| Reaction with solvent (e.g., DMF) | If using reactive solvents like DMF with activating agents (e.g., SOCl₂), be aware of potential side reactions. Consider alternative solvents if necessary. | |
| Difficulty in Product Purification | Co-elution of product and starting material | Optimize chromatographic conditions (e.g., solvent gradient, column type). |
| Presence of highly polar impurities | Consider a pre-purification step, such as an aqueous wash, to remove polar impurities before chromatography. | |
| Product instability on silica gel | Consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the time the product is on the column. |
Experimental Protocols
Synthesis of 2-(Phenylamino)quinazoline
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add aniline (1.2 mmol) and DIPEA (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(phenylamino)quinazoline.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
2-Chloroquinazoline Suzuki Coupling Technical Support Center
Welcome to the technical support center for the Suzuki coupling of 2-chloroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the most common causes?
Low yields in the Suzuki coupling of 2-chloroquinazolines can often be attributed to several factors. As aryl chlorides are generally less reactive than their bromide or iodide counterparts, the reaction conditions are critical.[1] Key areas to investigate include:
-
Catalyst and Ligand Inactivity: The chosen palladium catalyst or ligand may not be active enough to facilitate the challenging oxidative addition step with the electron-deficient this compound.[1]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice play a crucial role and may require optimization.[2][3]
-
Reagent Quality and Stability: The purity of starting materials, particularly the boronic acid, can significantly impact the reaction's success. Boronic acids can degrade over time or undergo protodeboronation during the reaction.[1]
-
Inadequate Base: The strength and solubility of the base are critical for the transmetalation step. An unsuitable base can stall the reaction.[4]
-
Presence of Oxygen: Deactivation of the Pd(0) catalyst by oxygen is a common reason for low yields. Rigorous degassing is essential.[2]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.[4]
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a common issue, especially with heteroaryl boronic acids.[1][4]
Q3: How do I choose the right catalyst and ligand for coupling with this compound?
For less reactive aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[4]
-
Recommended Ligands: Consider using ligands such as XPhos, SPhos, or RuPhos.[1][4]
-
Palladium Source: Ensure your palladium source is of good quality, as older sources can lose activity.[1] Using a pre-catalyst can lead to better reproducibility.[1] While Pd(OAc)₂ is common, a Pd(0) source like Pd(PPh₃)₄ might be more effective in some cases.[5]
Troubleshooting Guide
Issue: Low to No Product Yield
This step-by-step guide will help you diagnose and resolve issues with low product yield.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in this compound Suzuki coupling.
1. Reagent and Solvent Purity
-
Boronic Acid/Ester: Boronic acids are prone to degradation. Use freshly purchased or recently purified boronic acid.[1] Consider using more stable pinacol esters.[4] An excess of the boronic acid reagent (1.2-1.5 equivalents) can compensate for potential degradation.[1]
-
Solvents: Ensure solvents are anhydrous if required by the protocol and are properly degassed to remove oxygen.[2]
-
Base: The purity and strength of the base are crucial. Ensure it is of high quality and has been stored correctly.
2. Reaction Conditions Optimization
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it to 100-120°C may improve the rate.[4][6] However, excessive heat can lead to catalyst decomposition.[2]
-
Base Selection: The base is critical for activating the boronic acid.[7] Stronger, non-nucleophilic bases are often more effective.
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of intermediates. A mixture of a polar aprotic solvent with water is a good starting point.[4]
Quantitative Data: Effect of Base and Solvent on Yield
The following table summarizes typical conditions and their impact on yield, compiled from studies on analogous chloro-heterocyclic substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100-110 | 70-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 65-90 |
| PdCl₂(dppf) | K₂CO₃ | DMF / H₂O | 90-100 | 60-85 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 85-95 | 50-80 |
Note: Yields are approximate and can vary significantly based on the specific boronic acid used.
3. Catalyst System Evaluation
-
Ligand Choice: If using a general-purpose ligand like PPh₃ is giving low yields, switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos.[4][5]
-
Catalyst Loading: While typically 1-5 mol% is used, for challenging substrates, increasing the catalyst loading might be necessary.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for 20-30 minutes) is rigorous.[2]
Experimental Protocols
General Protocol for this compound Suzuki Coupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O, 4:1 v/v) via syringe.[8] The concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]
-
Wash the filtrate with water and then with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
Technical Support Center: Purification of 2-Chloroquinazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloroquinazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: The most prevalent impurities in crude this compound products typically include:
-
Unreacted Starting Materials: Such as the corresponding 2,4-quinazolinedione or anthranilic acid derivatives.
-
Over-chlorinated Byproducts: If the starting material possesses multiple reactive sites, such as two hydroxyl groups, a common impurity is the corresponding 2,4-dichloroquinazoline.
-
Hydrolysis Products: 2-Chloroquinazolines are susceptible to hydrolysis, which can revert them to the less reactive and often undesired 2-quinazolinone derivative. This can occur during aqueous work-ups or if moisture is present in solvents.
-
Reagents and Catalysts: Residual chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), as well as any catalysts used in the synthesis, may also be present.
Q2: What are the primary methods for purifying this compound derivatives?
A2: The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a rapid qualitative assessment of the separation of the desired product from impurities. For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | 1. The solution is not saturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures.3. The presence of significant impurities is inhibiting crystallization. | 1. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.2. If the product is still too soluble, consider a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.3. If impurities are the issue, a preliminary purification by column chromatography may be necessary before recrystallization. |
| An oil forms instead of crystals ("oiling out"). | 1. The solution is cooling too rapidly.2. The melting point of the compound is lower than the boiling point of the solvent.3. High concentration of impurities. | 1. Allow the solution to cool more slowly. Insulating the flask can help achieve a gradual temperature decrease.2. Select a solvent with a lower boiling point.3. Purify the crude material by column chromatography to remove the bulk of impurities before attempting recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with too much cold solvent. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product. | The colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product and impurities. | 1. The polarity of the mobile phase (eluent) is too high or too low.2. The column is overloaded with the crude sample.3. The stationary phase (e.g., silica gel) is not appropriate for the compounds being separated. | 1. Optimize the eluent system using TLC. Test different solvent ratios to achieve good separation between the product and impurity spots (an Rf value of ~0.3-0.4 for the product is often a good starting point).2. Reduce the amount of crude material loaded onto the column.3. For basic compounds like some quinazoline derivatives, tailing on silica gel can be an issue. Consider using neutral or basic alumina as the stationary phase, or add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
| The product does not elute from the column. | 1. The mobile phase is not polar enough.2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for some time before eluting. If it decomposes, consider using a less acidic stationary phase like alumina. |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the eluent. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane. |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | 1. The sample is too concentrated when spotted on the TLC plate or loaded onto the column.2. The compound is interacting strongly with the stationary phase (common for polar or basic compounds on silica gel). | 1. Dilute the sample before spotting on the TLC plate. For column chromatography, ensure the sample is dissolved in a minimal amount of solvent before loading.2. Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, triethylamine is often used. |
Data Presentation
The following table provides illustrative data on the purification of a hypothetical 2-chloro-4-arylquinazoline derivative, demonstrating the effectiveness of different purification methods.
| Purification Method | Crude Purity (HPLC Area %) | Purified Purity (HPLC Area %) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethanol/Water) | 85.2% | 97.5% | 75% | Unreacted 2,4-quinazolinedione, polar byproducts |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85.2% | 99.2% | 85% | 2,4-dichloroquinazoline, non-polar byproducts |
| Sequential Purification (Column Chromatography followed by Recrystallization) | 85.2% | >99.8% | 65% | A broad range of polar and non-polar impurities |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific this compound derivative and the reaction conditions.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Preparation of the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives by recrystallization.
Caption: A logical decision-making diagram for troubleshooting common issues in the purification of this compound derivatives.
References
Technical Support Center: Column Chromatography of 2-Substituted Quinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-substituted quinazolines. The information is designed to help resolve common issues encountered during purification by column chromatography.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of 2-substituted quinazolines.
Question: My 2-substituted quinazoline is not eluting from the silica gel column, even with a high concentration of polar solvent.
Answer:
This issue, common with nitrogen-containing heterocycles, can arise from several factors:
-
Strong Interaction with Silica: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.
-
Inappropriate Solvent System: The chosen mobile phase may not be sufficiently polar to overcome the strong interactions between your compound and the stationary phase.
-
Compound Precipitation: Your compound may have precipitated at the top of the column if it has low solubility in the eluent.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent. This will compete with the quinazoline for binding to the acidic sites on the silica gel, facilitating its elution.
-
Switch to a more polar solvent system. If you are using an ethyl acetate/hexane system, consider trying dichloromethane/methanol.
-
-
Change the Stationary Phase:
-
Use activated alumina (neutral or basic) instead of silica gel. Alumina is generally less acidic and can be a better choice for the purification of basic compounds.[1]
-
Consider using a deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in your non-polar solvent before packing the column.
-
-
Check for Precipitation: If you suspect your compound has precipitated, try to dissolve it by adding a small amount of a stronger, more polar solvent directly to the top of the column.
Question: I am observing significant peak tailing or streaking of my 2-substituted quinazoline on the TLC plate and during column chromatography.
Answer:
Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase. For 2-substituted quinazolines, this is typically due to the interaction of the basic nitrogen atoms with the acidic silica gel.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1%), to the mobile phase can protonate the basic nitrogens of the quinazoline. This reduces the strong interaction with the silica gel and can lead to more symmetrical peaks.
-
Use a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or pyridine to the eluent can also mitigate tailing by competing for the active sites on the silica.
-
Change the Stationary Phase: Switching to neutral or basic alumina can often resolve issues with peak tailing for basic compounds.[1]
-
Check for Overloading: Applying too much sample to the column can lead to band broadening and tailing. Ensure you are not exceeding the column's loading capacity.
Question: My 2-substituted quinazoline appears to be decomposing on the column.
Answer:
Some substituted quinazolines can be sensitive to the acidic environment of silica gel, leading to degradation during the purification process.
Mitigation Strategies:
-
Deactivate the Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends in contact with the stationary phase.
-
Work at a Lower Temperature: If your compound is thermally labile, consider running the column in a cold room.
-
Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina.
Question: I am seeing co-elution of my desired 2-substituted quinazoline with impurities of very similar polarity.
Answer:
Separating compounds with very similar polarities is a common challenge in chromatography.
Optimization Techniques:
-
Fine-tune the Solvent System:
-
Isocratic Elution: Meticulously test different ratios of your chosen solvents (e.g., varying the percentage of ethyl acetate in hexane by 1-2% increments) using TLC to find the optimal separation.
-
Gradient Elution: Employ a shallow solvent gradient. A slow, gradual increase in the polarity of the mobile phase can often resolve closely eluting compounds.
-
-
Change Solvent Selectivity: If adjusting the polarity of your current solvent system doesn't work, try a completely different solvent system. Solvents are classified into different selectivity groups based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment). Switching to a solvent from a different selectivity group can alter the elution order and improve separation. For example, if you are using a hexane/ethyl acetate (a non-polar and a polar aprotic solvent), you could try a system with dichloromethane/methanol (a chlorinated and a polar protic solvent).
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a high-resolution column may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of 2-substituted quinazolines?
A1: The choice of stationary phase depends on the specific properties of your 2-substituted quinazoline.
-
Silica Gel: This is the most common stationary phase for general organic compound purification. For many 2-substituted quinazolines, it provides good separation. However, due to its acidic nature, it can cause issues like strong adsorption, peak tailing, or decomposition for more basic quinazolines.
-
Activated Alumina: Alumina is a good alternative to silica gel, especially for basic compounds. It is available in acidic, neutral, and basic forms. Neutral or basic alumina is generally recommended for quinazoline purification to avoid the problems associated with acidic silica gel.[1]
Q2: How do I choose the right mobile phase for my 2-substituted quinazoline purification?
A2: The ideal mobile phase is typically determined by running preliminary Thin Layer Chromatography (TLC) experiments.
-
A good starting point for many 2-substituted quinazolines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.
-
The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides good separation on a column.
-
If your compound is very polar, you may need to use a more polar solvent system, such as dichloromethane/methanol.
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This involves using a constant solvent composition throughout the separation. It is simpler to perform and is often sufficient if the impurities are well-separated from your product on the TLC plate.
-
Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation. It is particularly useful for separating complex mixtures containing compounds with a wide range of polarities. A gradient can help to elute strongly retained compounds more quickly and can improve the resolution of closely eluting compounds.
Q4: How can I visualize my 2-substituted quinazoline on a TLC plate?
A4: Most 2-substituted quinazolines are UV-active due to their aromatic nature. They can be visualized under a UV lamp (usually at 254 nm) as dark spots on a fluorescent TLC plate. If your compound is not UV-active or for better visualization, you can use a staining agent such as potassium permanganate.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being loaded onto the column. This is particularly useful when your compound is not very soluble in the initial, non-polar eluent. By dissolving your compound in a more polar solvent, mixing it with silica gel, and then evaporating the solvent, you create a dry powder that can be evenly applied to the top of the column. This prevents the use of a strong solvent to dissolve the sample, which can disrupt the chromatography.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of 2-Substituted Quinazolines
| Stationary Phase | Mobile Phase System | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate | General purpose, for less polar to moderately polar quinazolines. |
| Silica Gel | Dichloromethane / Methanol | For more polar quinazolines that do not elute with Hexane/EtOAc. |
| Activated Alumina | Hexane / Ethyl Acetate | Good for basic quinazolines to prevent strong adsorption and tailing. |
| Silica Gel with 0.1-1% Triethylamine | Hexane / Ethyl Acetate | To mitigate tailing and strong adsorption of basic quinazolines. |
Table 2: Example Rf Values for Selected 2-Substituted Quinazolines
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 2-Phenylquinazoline | Silica Gel | Ethyl Acetate / Hexane (1:4) | ~0.3 |
| 2-(4-Methoxyphenyl)quinazoline | Silica Gel | Ethyl Acetate / Hexane (1:3) | ~0.4 |
| 2-Styrylquinazoline | Silica Gel | Ethyl Acetate / Hexane (1:5) | ~0.35 |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., quality of stationary phase, temperature, chamber saturation).
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a 2-Substituted Quinazoline
-
Preparation of the Column:
-
Select a glass column of an appropriate size. A general rule of thumb is to use a 30-50:1 weight ratio of silica gel to crude product for good separation.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand (approx. 0.5 cm) on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 2-substituted quinazoline in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent). Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity solvent system determined from your TLC analysis.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Maintain a constant flow rate. For flash chromatography, this can be achieved by applying gentle, consistent pressure (e.g., with a hand bellow or nitrogen gas).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-substituted quinazoline.
-
Protocol 2: Purification using Activated Alumina
The procedure is similar to that for silica gel, with the following key differences:
-
Stationary Phase: Use activated alumina (neutral or basic, Brockmann activity II or III is a good starting point).
-
Slurry Preparation: Prepare the slurry of alumina in the initial eluent. Alumina can sometimes be more challenging to pack evenly than silica gel.
-
Elution: The polarity of the eluent may need to be adjusted compared to silica gel. It is essential to perform preliminary TLC on alumina plates to determine the optimal solvent system.
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of 2-substituted quinazolines.
Caption: General experimental workflow for the purification of 2-substituted quinazolines.
References
Preventing dimer formation in 2-Chloroquinazoline reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloroquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on preventing the formation of unwanted dimer byproducts.
Troubleshooting Guide: Dimer Formation in this compound Reactions
Undesired dimerization is a common side reaction when performing nucleophilic substitutions on this compound, leading to reduced yields of the target molecule and complicating purification. This guide provides a systematic approach to diagnose and resolve this issue.
Problem: Low yield of the desired 2-substituted quinazoline product with the presence of a significant amount of a high molecular weight byproduct, suspected to be a dimer.
Plausible Cause: The C2 position of the quinazoline ring is less reactive towards nucleophilic aromatic substitution (SNAr) compared to the C4 position.[1][2][3] Consequently, forcing reaction conditions (e.g., high temperatures, strong bases) are often employed to drive the substitution, which can also promote the self-condensation of this compound.
Proposed Dimerization Pathway
While the exact mechanism is substrate-dependent, a plausible pathway involves the base-catalyzed self-condensation of this compound.
Caption: Proposed base-catalyzed dimerization pathway of this compound.
Solution Strategies
The primary approach to minimizing dimer formation is to find a balance of conditions that favors the desired nucleophilic substitution over the self-condensation reaction.
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest effective temperature. | Higher temperatures provide the activation energy for the less favorable dimerization pathway.[1] |
| Base | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA). | Strong bases can deprotonate the quinazoline ring or the nucleophile, potentially initiating dimerization. |
| Concentration | Maintain a low concentration of this compound. | Reduces the probability of two molecules of the starting material encountering each other. |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, MeCN). | These solvents can help to solvate the transition state of the SNAr reaction, potentially accelerating the desired reaction over dimerization.[1] |
| Addition Method | Add the this compound solution slowly to a solution of the nucleophile. | This ensures that the concentration of this compound remains low throughout the reaction. |
Increasing the rate of the desired reaction can outcompete the slower dimerization process.
| Technique | Description | Rationale |
| Microwave Irradiation | Employing microwave heating can significantly shorten reaction times. | Microwave energy can efficiently overcome the activation barrier for the desired SNAr reaction, often at lower bulk temperatures than conventional heating, thereby disfavoring the dimerization. |
| Catalysis | Consider the use of a suitable catalyst. | For certain nucleophiles, catalysts can selectively promote the desired substitution. For instance, palladium catalysts are used for Suzuki and Buchwald-Hartwig couplings, while copper is used in Ullmann condensations.[4][5] |
| Strategy | Description | Rationale |
| Use of Bulky Nucleophiles | If the synthetic route allows, using a sterically hindered nucleophile can be advantageous. | The steric bulk can disfavor the approach of the nucleophile to the already crowded environment of a dimer intermediate. |
| Protecting Groups | While less common for this specific issue, consider if transient protection of any reactive sites on the nucleophile could prevent side reactions that might be initiated by the base. | Simplifies the reactive landscape, allowing the desired reaction to proceed more cleanly. |
If dimerization remains a persistent issue, consider synthetic pathways that avoid the use of this compound as a precursor for 2-substitution.
| Alternative Method | Description | Applicability |
| Palladium-Catalyzed Cross-Coupling | Suzuki or Stille couplings of a suitable quinazoline-2-boronic acid (or ester) or quinazoline-2-stannane with a halide. | Versatile for introducing aryl and vinyl groups. |
| Ullmann Condensation | Copper-catalyzed reaction of a 2-haloquinazoline with alcohols, amines, or thiols. | Useful for forming C-O, C-N, and C-S bonds, though it often requires high temperatures.[4] |
| Synthesis from Acyclic Precursors | Constructing the quinazoline ring with the desired C2-substituent already in place. | A fundamental change in synthetic strategy that completely avoids the problematic substitution step. |
Experimental Protocols
General Protocol for Minimizing Dimer Formation in Nucleophilic Aromatic Substitution
This protocol provides a starting point for optimizing your reaction. Specific conditions will vary depending on the nucleophile.
Caption: General workflow for nucleophilic substitution on this compound.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the byproduct I'm observing is a dimer?
A1: The most definitive method is mass spectrometry (MS). The dimer will have a molecular weight that is approximately double that of the this compound starting material, minus the mass of two chlorine atoms plus the mass of a new bond. 1H and 13C NMR spectroscopy can also be used to identify the symmetrical nature of the dimer.
Q2: Is dimer formation more of a problem with certain types of nucleophiles?
A2: Yes, less reactive nucleophiles often require more forcing conditions (higher temperatures, longer reaction times), which can increase the likelihood of dimerization. Highly reactive nucleophiles that can undergo substitution at lower temperatures are less prone to this side reaction.
Q3: Can I use a stronger base like NaH or LDA to deprotonate my nucleophile first?
A3: While pre-deprotonation can be a valid strategy, very strong bases can also react with this compound itself, potentially leading to dimerization or other side reactions. It is generally recommended to start with milder bases like K₂CO₃ or DIPEA.
Q4: My desired reaction is a Suzuki coupling with this compound. Can self-coupling (dimerization) still occur?
A4: Yes, palladium-catalyzed self-coupling of aryl halides is a known side reaction in Suzuki couplings, which would lead to the formation of a biquinazoline dimer. To minimize this, ensure your palladium catalyst is active, use the correct stoichiometry of boronic acid, and optimize the reaction conditions (temperature, base, solvent) as you would for a nucleophilic substitution.
Q5: Are there any alternative reagents to this compound for introducing a 2-quinazolinyl moiety?
A5: Yes, depending on the subsequent reaction, you could consider using 2-bromoquinazoline, which can be more reactive in certain cross-coupling reactions. Alternatively, 2-(methylsulfonyl)quinazoline can be a good substrate for nucleophilic aromatic substitution, as the methylsulfonyl group is an excellent leaving group. For some applications, starting with a quinazolin-2-one and converting the carbonyl to a leaving group in situ might also be a viable strategy.
References
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 2-chloroquinazoline, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
A1: The most prevalent and scalable methods for synthesizing this compound are:
-
Chlorination of Quinazolin-4(3H)-one: This is a widely used industrial method involving the reaction of commercially available quinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Selective Dechlorination of 2,4-Dichloroquinazoline: This route starts from the readily available 2,4-dichloroquinazoline and selectively removes the chlorine atom at the 4-position.
-
Synthesis from Anthranilic Acid Derivatives: This approach involves the cyclization of anthranilic acid or its derivatives, followed by chlorination. While versatile, it can be a multi-step process.
Q2: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Key safety measures include:
-
Strict Anhydrous Conditions: All glassware and solvents must be thoroughly dried to prevent a violent exothermic reaction with water, which produces corrosive hydrochloric acid and phosphoric acid.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Controlled Addition: Add POCl₃ slowly and in a controlled manner, especially during scale-up, to manage the exothermic nature of the reaction.
-
Proper Quenching: Quench the reaction mixture carefully by slowly adding it to ice water or a cold basic solution with vigorous stirring in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and full-face protection.
Q3: How can I minimize the formation of the common "pseudodimer" impurity during the chlorination of quinazolin-4(3H)-one?
A3: Pseudodimer formation, arising from the reaction of a phosphorylated intermediate with unreacted quinazolin-4(3H)-one, can be suppressed by controlling the reaction temperature. The reaction occurs in two stages: an initial phosphorylation at lower temperatures (below 25°C) followed by conversion to this compound at higher temperatures (70-90°C).[1][2] Maintaining basic conditions throughout the addition of POCl₃ at the lower temperature can also help minimize this side reaction.[1][2]
Q4: What are the key challenges when scaling up the synthesis of this compound from a lab to a pilot or industrial scale?
A4: Key scale-up challenges include:
-
Heat and Mass Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation more difficult. Inefficient mixing can lead to localized "hot spots," promoting side reactions.
-
Reagent Addition Rate: The rate of addition of reagents, especially in exothermic reactions, becomes critical to avoid temperature spikes and impurity formation.
-
Reaction Kinetics: The overall reaction kinetics can be affected by the different physical environment of a large reactor.
-
Precipitation: Premature precipitation of intermediates or the final product can hinder reaction completion and complicate handling.
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: For large-scale purification, recrystallization is the most common and cost-effective method. The choice of solvent is crucial. Good single solvents for quinazoline derivatives include ethanol and acetic acid.[3] Mixed solvent systems, such as ethyl acetate/hexane, can also be effective.[3] Column chromatography is generally avoided at an industrial scale due to cost and solvent consumption but may be used for very high purity requirements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient heating, short reaction time, or inactive chlorinating agent. | - Monitor the reaction to completion using TLC or HPLC. - Optimize reaction temperature and time for the specific scale. - Use fresh, high-purity chlorinating agents. |
| Hydrolysis of Product: Presence of moisture in the reaction or during work-up. | - Ensure strictly anhydrous conditions. - Quench the reaction mixture carefully in a non-aqueous or basic environment if possible. | |
| Loss during Work-up: Product solubility in the aqueous phase during extraction or washing. | - Adjust the pH of the aqueous phase to minimize product solubility. - Use an appropriate organic solvent for extraction and minimize the volume of washing solutions. | |
| Formation of Impurities | Unreacted Starting Material: Incomplete reaction. | - Increase reaction time, temperature, or the stoichiometry of the chlorinating agent. |
| Hydrolysis Product (Quinazolin-4(3H)-one): Exposure to water during reaction or work-up. | - Maintain anhydrous conditions. - Work up the reaction quickly and avoid prolonged contact with aqueous solutions. | |
| Pseudodimer Formation: Reaction between a phosphorylated intermediate and starting material. | - Control the reaction temperature in stages: initial phosphorylation at <25°C, followed by heating to 70-90°C for conversion.[1][2] - Maintain basic conditions during the initial phase.[1][2] | |
| Difficult Purification | Oily Product or Poor Crystallization: Presence of residual solvent or impurities. | - Ensure complete removal of the reaction solvent before attempting crystallization. - Screen different recrystallization solvents or solvent mixtures. - Use seed crystals to induce crystallization. |
| Co-elution with Impurities during Chromatography: Similar polarity of product and impurities. | - Optimize the mobile phase composition. A common system is hexane/ethyl acetate.[3] - Consider using a different stationary phase. |
Data Presentation
Table 1: Comparison of Common Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Chlorination | Quinazolin-4(3H)-one | POCl₃ or SOCl₂ | 70-90 | High yield, readily available starting material | Harsh reagents, potential for side reactions |
| Selective Dechlorination | 2,4-Dichloroquinazoline | H₂, Pd/C or other reducing agents | 60-85 | Good selectivity, mild conditions | Multi-step synthesis of starting material |
| From Anthranilic Acid | Anthranilic Acid | Various | 50-75 (multi-step) | Versatile for substituted derivatives | Longer reaction sequence, potentially lower overall yield |
Table 2: Optimization of Reaction Parameters for the Chlorination of Quinazolin-4(3H)-one with POCl₃
| Parameter | Condition | Observed Effect on Yield and Purity |
| Temperature | Staged: 0-25°C (addition), then 70-90°C (reaction) | Minimizes pseudodimer formation and improves purity.[1][2] |
| Reaction Time | 2-6 hours at 70-90°C | Shorter times may lead to incomplete reaction; longer times can increase byproduct formation. |
| Equivalents of POCl₃ | 1.5 - 3.0 equivalents | A slight excess ensures complete conversion of the starting material. |
| Base (e.g., Triethylamine) | 1.0 - 1.2 equivalents | Neutralizes HCl formed and can improve reaction rate and yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Quinazolin-4(3H)-one using POCl₃
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place quinazolin-4(3H)-one (1 equivalent).
-
Reaction Setup: Add a suitable solvent like toluene or use neat phosphorus oxychloride (POCl₃, 2-3 equivalents).
-
Reagent Addition: Cool the mixture to 0-10°C in an ice bath. Slowly add POCl₃ (if not used as the solvent) or a base like triethylamine (1.1 equivalents) dropwise over 30-60 minutes, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Selective Dechlorination of 2,4-Dichloroquinazoline
-
Preparation: In a hydrogenation vessel, dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization.
Visualizations
Caption: Experimental Workflow for Protocol 1.
Caption: Troubleshooting Logic for Low Yield Issues.
References
Stability issues of 2-Chloroquinazoline under acidic/basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloroquinazoline under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic, basic, and neutral aqueous solutions?
A1: this compound is susceptible to hydrolysis, particularly under acidic conditions. It is generally more stable in neutral and basic solutions at room temperature.[1] Elevated temperatures will accelerate degradation across all pH levels. The primary degradation product is expected to be 2-hydroxyquinazoline, formed by the hydrolysis of the chloro group at the C2 position.
Q2: What is the primary degradation product of this compound under hydrolytic conditions?
A2: The main degradation product is 2-hydroxyquinazoline, resulting from the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH.[2] Under acidic conditions, the quinazoline nitrogens can be protonated, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to an accelerated rate of hydrolysis. In neutral to basic conditions, the rate of hydrolysis is generally slower.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be kept as a solid in a cool, dark, and dry place, preferably under an inert atmosphere. If solutions are required for experiments, they should be prepared fresh using high-purity, dry, aprotic solvents. Avoid storing this compound in protic or acidic solutions for extended periods to prevent degradation.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products and any other impurities.[3][4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Significant loss of starting material observed by HPLC analysis shortly after dissolution.
-
Possible Cause: The solvent system is too acidic, or contains nucleophilic impurities.
-
Troubleshooting Steps:
-
Measure the pH of your solvent system.
-
If the pH is acidic, consider buffering the solution to a neutral or slightly basic pH (e.g., pH 7-8) using a non-nucleophilic buffer system.
-
Ensure the use of high-purity, dry, aprotic solvents whenever possible.
-
If an aqueous solution is necessary, prepare it fresh before use and keep it at a low temperature.
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Symptom: Complex chromatogram with several unexpected peaks, indicating multiple degradation products.
-
Possible Cause: Harsh reaction or storage conditions (e.g., high temperature, strong acid/base, presence of oxidizing agents) leading to further degradation of the primary hydrolysis product or ring opening.
-
Troubleshooting Steps:
-
Review the reaction conditions. If high temperatures or extreme pH are used, try to moderate these conditions.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Conduct a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[5][6][7][8]
-
Data Presentation
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic (pH 1-4) | Room Temp | Low | Hydrolysis |
| Elevated Temp | Very Low | Accelerated Hydrolysis | |
| Neutral (pH 6-8) | Room Temp | Moderate | Slow Hydrolysis |
| Elevated Temp | Low | Accelerated Hydrolysis | |
| Basic (pH 9-12) | Room Temp | Moderate to High | Slow Hydrolysis |
| Elevated Temp | Moderate | Accelerated Hydrolysis | |
| Aprotic Solvent | Room Temp | High | Minimal Degradation |
| Solid State | Room Temp | High | Minimal Degradation |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 70°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
Protocol: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan with PDA to determine optimal wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. longdom.org [longdom.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Chloroquinazoline vs. 2-Bromoquinazoline in Cross-Coupling and Nucleophilic Substitution Reactions
In the landscape of pharmaceutical and materials science research, halogenated quinazolines are pivotal building blocks for the synthesis of a diverse array of functionalized molecules. The choice between a chloro or bromo substituent at the 2-position of the quinazoline core is a critical decision that significantly influences reaction pathways, efficiency, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 2-chloroquinazoline and 2-bromoquinazoline in key synthetic transformations, supported by established chemical principles and analogous experimental data from related heterocyclic systems.
Executive Summary
Generally, 2-bromoquinazoline exhibits higher reactivity than this compound in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions involving 2-bromoquinazoline typically proceed under milder conditions, with shorter reaction times and often result in higher yields. In contrast, while the more economical this compound is less reactive, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have rendered it a viable substrate, though frequently requiring more forcing conditions.
In the context of nucleophilic aromatic substitution (SNAr), the reactivity is also influenced by the nature of the leaving group, with bromide being a better leaving group than chloride. However, the inherent electronic properties of the quinazoline ring system also play a crucial role.
Palladium-Catalyzed Cross-Coupling Reactions
The difference in reactivity between 2-chloro- and 2-bromoquinazoline is most pronounced in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table, based on typical outcomes for similar heteroaromatic halides, illustrates the expected differences in reactivity between 2-chloro- and 2-bromoquinazoline.
| Feature | 2-Bromoquinazoline | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki coupling, 2-bromoquinazoline is the more reactive partner.
| Feature | 2-Bromoquinazoline | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with more specialized, bulky ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Expected Yield | Good to Excellent | Moderate to Good |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, the electron-deficient nature of the pyrimidine ring in the quinazoline scaffold makes the 2-position susceptible to nucleophilic attack. The reactivity in SNAr is influenced by both the leaving group ability (Br > Cl) and the electronic activation of the substitution site. For 2,4-dihaloquinazolines, it has been observed that the 4-position is generally more reactive towards nucleophiles than the 2-position under mild conditions.[1] However, when considering the 2-position alone, 2-bromoquinazoline is expected to be more reactive than this compound.
| Feature | 2-Bromoquinazoline | This compound |
| Leaving Group Ability | Better | Poorer |
| Reaction Conditions | Milder (lower temperature, shorter time) | Harsher (higher temperature, longer time) |
| Expected Yield | Generally higher | Generally lower |
Experimental Protocols
The following are generalized experimental protocols for key reactions. It is important to note that optimal conditions are substrate-dependent and may require optimization.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 2-haloquinazoline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is degassed with argon. The reaction mixture is then heated at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere is added the 2-haloquinazoline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (1.4 mmol). A suitable anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated at the appropriate temperature until complete consumption of the starting material. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of 2-haloquinazolines.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of 2-haloquinazolines.
Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) of 2-haloquinazolines.
Conclusion
The choice between this compound and 2-bromoquinazoline is a trade-off between reactivity and cost. For initial explorations and syntheses where high yields and mild conditions are paramount, 2-bromoquinazoline is the superior choice. However, for large-scale syntheses where cost is a significant factor, the development of a robust catalytic system for the less reactive but more economical this compound may be a worthwhile investment. Understanding these fundamental reactivity differences allows researchers and drug development professionals to make informed decisions, optimizing their synthetic routes for efficiency and success.
References
A Comparative Guide to Catalysts for 2-Chloroquinazoline Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthetic chemistry. Quinazoline scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals, making the functionalization of their halogenated precursors a critical area of study. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-chloroquinazoline, a key intermediate in the synthesis of diverse quinazoline derivatives. We present a summary of experimental data, detailed protocols, and visual aids to facilitate the selection of optimal reaction conditions.
The cross-coupling of this compound presents a challenge due to the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] However, the development of highly active catalyst systems, primarily based on palladium and nickel, has enabled a broad range of transformations. This guide focuses on two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] For the coupling of 2-chloroquinazolines, the choice of palladium catalyst and ligand is crucial for achieving high yields.
Comparative Data of Catalysts for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| PdCl₂(dcpf) | K₃PO₄ | Dioxane | Reflux | 8 | Arylboronic acid | High Yields | [2] |
| PdCl₂(dtbpf) | K₃PO₄ | Dioxane | Reflux | 8 | Arylboronic acid | High Yields | [2] |
| Pd(PPh₃)₄/CuTC | - | THF | Reflux | - | Arylboronic acid | - | [1] |
| PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/Water | Reflux | 5 | Arylboronic acid | - | [1] |
Note: Specific yield data for this compound was not always available in broad reviews; "High Yields" indicates the catalyst was reported as effective for similar chloro-heterocycles.
Discussion of Catalysts:
Palladium catalysts bearing ferrocene-based phosphine ligands, such as dcpf (bis(dicyclohexylphosphino)ferrocene) and dtbpf (bis(di-tert-butylphosphino)ferrocene), have demonstrated high activity in the Suzuki-Miyaura coupling of challenging substrates like chloroquinazolines.[2] These ligands are electron-rich and sterically demanding, which facilitates the oxidative addition of the palladium to the C-Cl bond, often the rate-limiting step in the catalytic cycle. The use of a copper(I) co-catalyst, such as copper(I) thiophene-2-carboxylate (CuTC), can also promote the reaction, particularly in desulfitative couplings which can be a strategic alternative.[5][6]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of substituted anilines and related compounds.[7][8][9] The development of specialized ligands has been critical to extending the scope of this reaction to include less reactive aryl chlorides.
Comparative Data of Catalysts for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Amine | Yield (%) | Reference |
| [Pd(Amphos)(cinnamyl)Cl)] | Amphos | - | - | - | Primary & Secondary amines | - | [7] |
| Pd₂(dba)₃ | BINAP/DPPF | NaO-t-Bu | Toluene | - | Primary amines | - | [9] |
| Pd₂(dba)₃ | L10 | Weak Base | - | - | Primary alkylamines | - | [8] |
Note: The table represents catalyst systems known to be effective for a wide range of aryl chlorides. Specific examples with this compound should be optimized based on these general findings.
Discussion of Catalysts:
The Buchwald-Hartwig amination has seen the development of several "generations" of catalyst systems.[9] Early systems were effective for aryl bromides, but the coupling of aryl chlorides required the development of more sophisticated ligands.[9] Bidentate phosphine ligands like BINAP and DPPF were a significant advancement, allowing for the coupling of primary amines.[9] More recently, sterically hindered, electron-rich monophosphine ligands such as Amphos have proven highly effective for the amination of a broad range of (hetero)aryl chlorides with both primary and secondary amines, often at low catalyst loadings.[7]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[10][11] They have shown particular promise in the coupling of challenging substrates, including aryl chlorides.
Comparative Data of Nickel Catalysts
| Catalyst | Ligand | Reaction Type | Substrates | Reference |
| [(PPh₃)₂NiCl₂] | PPh₃ | Suzuki-Miyaura | Aryl halides | [10] |
| [(PCy₃)₂NiCl₂] | PCy₃ | Suzuki-Miyaura, Kumada | Aryl ethers, Alkenyl acetates | [10] |
| NiCl₂Py₂/IPr·HCl | NHC (in situ) | C-N Coupling | Aryl chlorides with amines | [11] |
| Ni(II)-complex | Redox-innocent | C-N Coupling | Aryl halides with N-nucleophiles | [11] |
Discussion of Catalysts:
Nickel catalysts, such as those based on triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) ligands, can effectively catalyze Suzuki-Miyaura and Kumada couplings.[10] For C-N cross-coupling, nickel complexes with N-heterocyclic carbene (NHC) ligands, which can be generated in situ, have been developed as efficient protocols for the amination of aryl chlorides.[11] Furthermore, novel nickel(II) complexes with redox-innocent ligands have been reported for the C-N cross-coupling of a broad array of nitrogen nucleophiles with aryl halides under mild conditions.[11]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on commonly cited procedures.
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The palladium catalyst (e.g., PdCl₂(dcpf), 0.02-0.05 mmol) and the solvent (e.g., dioxane, 5-10 mL) are added.
-
The reaction mixture is heated to the desired temperature (e.g., reflux) and stirred for the specified time (e.g., 8 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2-arylquinazoline.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To a reaction vessel, add the palladium precatalyst and the ligand.
-
Add the base (e.g., NaO-t-Bu, 1.2-1.5 mmol).
-
The vessel is evacuated and backfilled with an inert atmosphere.
-
Add this compound (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, 5-10 mL).
-
The reaction mixture is heated to the specified temperature and stirred for the required time, monitoring the reaction progress.
-
After cooling to room temperature, the mixture is diluted with a suitable solvent and quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2-aminoquinazoline derivative.
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental workflow and the logical relationship between different catalytic systems, the following diagrams are provided.
Caption: General workflow for the cross-coupling of this compound.
Caption: Logical comparison of catalyst systems for this compound coupling.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Fortitude of 2-Substituted Quinazolines: An X-ray Crystallography-Centric Comparison
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, with its 2-substituted derivatives showing significant promise in drug development, particularly as kinase inhibitors. The precise three-dimensional arrangement of these molecules is paramount to their biological activity. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural validation of 2-substituted quinazolines, juxtaposed with alternative analytical techniques.
Unveiling the Molecular Architecture: A Crystallographic Comparison
X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, defining bond lengths, angles, and intermolecular interactions with high precision. Below is a comparison of crystallographic data for a selection of 2-substituted quinazoline derivatives, showcasing the structural diversity within this class of compounds.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| 2-(5-phenylpyridin-2-yl)-6,7-difluoroquinoline | C₂₀H₁₂F₂N₂ | Triclinic | P-1 | 3.8719(3) | 11.3884(10) | 16.2562(13) | [1] |
| 2-(4'-N,N-Diethylamino[1,1'-biphenyl]-4-yl)quinazolin-4(3H)-one | C₂₈H₂₅N₃O | Monoclinic | P2₁/c | 12.2009(17) | 8.3544(9) | 13.9179(17) | [2] |
| 2-(5-(4-N,N-Diphenylaminophenyl)thiophen-2-yl)quinazolin-4(3H)-one | C₃₄H₂₃N₃OS | Monoclinic | P2₁/c | 11.7649(4) | 5.3386(2) | 24.3536(8) | [2] |
| 2-methylthio-[3][4][5]triazolo[1,5-a]quinazolin-5-one | C₁₀H₈N₄OS | Monoclinic | P2₁/n | - | - | - | [6] |
| 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone | C₂₇H₂₅N₃O₂ | - | - | - | - | - | [3] |
Note: Complete unit cell parameters were not available for all compounds in the cited literature.
The Crystallographer's Protocol: From Powder to Picture
The successful elucidation of a crystal structure is contingent on a meticulous experimental workflow. The following protocol outlines the key steps in the X-ray crystallographic analysis of 2-substituted quinazolines.
1. Synthesis and Purification:
-
Synthesize the target 2-substituted quinazoline using established organic chemistry methods.[7]
-
Purify the compound to a high degree using techniques such as column chromatography or recrystallization to remove impurities that can hinder crystal growth.
2. Crystal Growth:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.[5]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
3. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer, and a beam of X-rays is directed at it.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.[8]
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using computational methods to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.[8]
-
The final structure is validated using various crystallographic metrics.
A Spectrum of Validation: Beyond X-ray Crystallography
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are often more readily accessible.
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Provides unambiguous 3D structure, bond lengths, and angles.[8] | Requires high-quality single crystals, which can be difficult to obtain. The structure is in the solid state. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution. | Provides information about the structure in solution, which is often more biologically relevant. Can study dynamic processes. | Does not provide a direct 3D structure. Structure elucidation can be complex for large molecules. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and accuracy for determining molecular weight and formula. | Does not provide information about the 3D arrangement of atoms. |
| Computational Modeling | Uses theoretical calculations (e.g., DFT, MM2) to predict the most stable conformation of a molecule.[3] | Can explore conformational space and predict structures without the need for physical samples. | The accuracy of the predicted structure is dependent on the computational method used and can be less reliable than experimental data. |
Targeting Cellular Signaling: The Role of 2-Substituted Quinazolines
Many 2-substituted quinazolines exert their therapeutic effects by inhibiting key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[4][9][10]
The diagram illustrates how Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers a cascade of intracellular signaling events, ultimately leading to cell proliferation, survival, and angiogenesis. 2-Substituted quinazolines can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade and exerting their anti-cancer effects.[4][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparing different synthetic routes to 2-arylquinazolines
A Comparative Guide to the Synthetic Routes of 2-Arylquinazolines
Quinazolines, particularly 2-aryl substituted derivatives, represent a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities. The efficient synthesis of these compounds is a topic of significant interest for researchers in drug discovery and development. This guide provides a comparative overview of prominent synthetic routes to 2-arylquinazolines, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable method.
Transition-metal-free methods are often advantageous due to their lower cost, reduced toxicity, and simpler purification procedures. Several effective strategies have been developed, employing readily available reagents and catalysts.
Iodine-Catalyzed Oxidative C-H Amination
Molecular iodine is an inexpensive and environmentally benign catalyst for various organic transformations. One notable application is the synthesis of 2-arylquinazolines through the oxidative amination of benzylic C-H bonds. This approach typically involves the reaction of a 2-amino-substituted benzophenone or benzylamine with an amine partner in the presence of an oxidant.
Table 1: Comparison of Iodine-Catalyzed Syntheses
| Starting Material 1 | Starting Material 2 | Oxidant | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminobenzophenones | Aryl amines | O₂ | 130 | 3-8 | 68-92[1] |
| 2-Aminobenzylamines | N-mono substituted benzylamines | O₂ | 80 | 5 | 56-90[1] |
| 2-Aminobenzyl alcohol | Benzylamine | O₂ | 130 | 15 | 49-68[1] |
Experimental Protocol: Iodine-Catalyzed Synthesis from 2-Aminobenzophenones and Aryl Amines [1]
A mixture of 2-aminobenzophenone (1.0 mmol), the respective aryl amine (1.2 mmol), and molecular iodine (10 mol%) in a suitable solvent (e.g., DMSO) is placed in a reaction vessel. The vessel is flushed with oxygen and heated at 130 °C for 3-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Caption: Iodine-catalyzed synthesis of 2-arylquinazolines.
Microwave-Promoted Three-Component Synthesis
Microwave-assisted organic synthesis offers significant advantages, including rapid reaction times, improved yields, and enhanced purity. A solvent- and catalyst-free approach involves the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave irradiation.
Table 2: Microwave-Promoted Synthesis of 2-Arylquinazolines
| 2-Aminobenzophenone | Aldehyde | Reagent | Conditions | Time (min) | Yield (%) |
| Substituted | Electron-rich/deficient benzaldehydes | NH₄OAc | Microwave | 2-5 | 70-91[2] |
Experimental Protocol: Microwave-Promoted Synthesis [2]
In a microwave-safe vessel, 2-aminobenzophenone (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) are thoroughly mixed. The vessel is sealed and subjected to microwave irradiation at a suitable power and temperature (e.g., 120 °C) for 2-5 minutes. Upon completion, the reaction mixture is cooled, and the solid product is triturated with water, filtered, and washed with cold ethanol to yield the pure 2-arylquinazoline.
References
Spectroscopic Analysis of 2-Chloroquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 2-chloroquinazoline derivatives, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis. The data presented, supported by detailed experimental protocols, offers a valuable resource for the unambiguous structural elucidation and characterization of this important class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.
Comparative ¹H and ¹³C NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound derivatives, substitutions on the quinazoline ring significantly influence the ¹H and ¹³C NMR spectra. Below is a compilation of spectral data for representative compounds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative this compound Derivatives
| Compound/Proton | H-5 | H-6 | H-7 | H-8 | Other Protons | Solvent | Reference |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 7.35 (s) | - | - | 7.28 (s) | 3.98 (s, 6H, 2x OCH₃) | CDCl₃ | [1] |
| 2-Chloro-4-(phenylamino)-6,7-dimethoxyquinazoline | 7.65 (s) | - | - | 7.15 (s) | 8.50 (br s, 1H, NH), 7.80-7.20 (m, 5H, Ar-H), 4.00 (s, 6H, 2x OCH₃) | DMSO-d₆ | [2] |
| 2-Chloro-4-(4-chloroanilino)-6,7-dimethoxyquinazoline | 8.42 (s) | - | - | 7.18 (s) | 9.60 (s, 1H, NH), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃) | DMSO-d₆ | [2] |
| 2-Chloro-4-(4-methoxyanilino)-6,7-dimethoxyquinazoline | 8.25 (s) | - | - | 7.12 (s) | 9.45 (s, 1H, NH), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.98 (s, 3H, OCH₃), 3.95 (s, 3H, OCH₃), 3.78 (s, 3H, Ar-OCH₃) | DMSO-d₆ | [2] |
| 2-Chloro-4-(4-methylanilino)-6,7-dimethoxyquinazoline | 8.28 (s) | - | - | 7.15 (s) | 9.50 (s, 1H, NH), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃) | DMSO-d₆ | [2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative this compound Derivatives
| Compound/Carbon | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Solvent | Reference |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 154.5 | 161.5 | 107.8 | 105.5 | 150.0 | 155.5 | 100.0 | 145.0 | 56.5 (OCH₃), 56.3 (OCH₃) | CDCl₃ | [1] |
| 2-Chloro-4-(phenylamino)-6,7-dimethoxyquinazoline | 158.0 | 156.0 | 108.0 | 98.0 | 148.0 | 154.0 | 102.0 | 145.0 | 140.0, 129.0, 124.0, 122.0 (Ar-C), 56.0 (OCH₃) | DMSO-d₆ | [2] |
| 2-Chloro-4-(4-chloroanilino)-6,7-dimethoxyquinazoline | 157.9 | 155.8 | 107.9 | 98.2 | 148.1 | 154.2 | 102.1 | 144.9 | 138.8, 128.9, 128.5, 123.5 (Ar-C), 56.1 (OCH₃) | DMSO-d₆ | [2] |
| 2-Chloro-4-(4-methoxyanilino)-6,7-dimethoxyquinazoline | 158.2 | 156.2 | 108.2 | 97.8 | 147.8 | 153.8 | 101.8 | 145.2 | 156.0, 132.5, 123.8, 114.2 (Ar-C), 56.0 (OCH₃), 55.2 (Ar-OCH₃) | DMSO-d₆ | [2] |
| 2-Chloro-4-(4-methylanilino)-6,7-dimethoxyquinazoline | 158.1 | 156.1 | 108.1 | 97.9 | 147.9 | 153.9 | 101.9 | 145.1 | 137.0, 133.0, 129.5, 122.5 (Ar-C), 56.0 (OCH₃), 20.5 (Ar-CH₃) | DMSO-d₆ | [2] |
Experimental Protocols
Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
A common precursor for many this compound derivatives is 2,4-dichloro-6,7-dimethoxyquinazoline. A general synthetic procedure is as follows:
-
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-2,4-dione. This step is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative.
-
Step 2: Chlorination. A mixture of 6,7-dimethoxyquinazolin-2,4-dione, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylaniline is refluxed for several hours.[2]
-
Work-up. After cooling, the reaction mixture is carefully poured into ice-water with stirring. The resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[2]
Synthesis of 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives
The 4-chloro group of 2,4-dichloro-6,7-dimethoxyquinazoline is more reactive towards nucleophilic substitution than the 2-chloro group. This regioselectivity allows for the synthesis of 4-amino substituted derivatives.[3]
-
Reaction Setup. 2,4-dichloro-6,7-dimethoxyquinazoline is dissolved in a suitable solvent such as isopropanol.[1]
-
Nucleophilic Substitution. The desired aniline derivative (1 equivalent) is added to the solution, and the mixture is refluxed for several hours.[1][3]
-
Isolation. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.[1]
NMR Spectroscopic Analysis
High-resolution ¹H and ¹³C NMR spectra are essential for the structural confirmation of the synthesized compounds.
-
Sample Preparation. Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition. Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both ¹H and ¹³C NMR.
-
Data Processing. The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the TMS or the residual solvent peak.
Visualizing Structures and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental this compound structure and a typical experimental workflow.
Caption: General structure of the this compound ring system.
Caption: Experimental workflow for synthesis and analysis.
Comparison and Alternatives
¹H and ¹³C NMR spectroscopy are the primary and most powerful tools for the structural elucidation of this compound derivatives. The chemical shifts and coupling patterns in ¹H NMR provide detailed information about the substitution pattern on the aromatic rings. ¹³C NMR complements this by providing information on the carbon skeleton.
Alternative analytical techniques that can be used in conjunction with NMR include:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Helps identify characteristic functional groups present in the molecule.
-
X-ray Crystallography: Provides the definitive solid-state structure of crystalline compounds.
While these techniques are valuable, they do not provide the detailed atom-by-atom connectivity and electronic information in solution that is readily available from NMR spectroscopy. Therefore, a combination of these methods, with NMR as the cornerstone, is the most robust approach for the comprehensive characterization of novel this compound derivatives.
References
In Vitro Efficacy of 2-Chloroquinazoline-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of potent enzyme inhibitors. This guide provides an objective comparison of the in vitro performance of various this compound-based derivatives against several key enzyme targets implicated in cancer and viral diseases. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in the strategic design and development of next-generation therapeutics.
Comparative Inhibitory Activity
The in vitro inhibitory potency of a selection of this compound-based compounds against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p21-Activated Kinase 4 (PAK4), and SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro) is summarized below. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values highlight the differential activity and selectivity of these derivatives.
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |
| EGFR/VEGFR-2 Inhibitors | ||||
| Compound 6 | EGFR | 10 | - | [1] |
| VEGFR-2 | 80 | - | [1] | |
| Compound 13 | EGFRwt | 5.06 | - | [1] |
| Compound 19 | EGFR | 3.2 | - | [1] |
| Compound 24 | EGFR | 9.2 | - | [1] |
| LASSBio-596 (prototype 7) | EGFR | - | - | [2] |
| VEGFR-2 | - | - | [2] | |
| Compound 8o | EGFR | - | (approx. 11-fold more potent than prototype 7) | [2] |
| VEGFR-2 | - | (approx. 7-fold more potent than prototype 7) | [2] | |
| PAK4 Inhibitors | ||||
| Compound 9d | PAK4 | 33 | - | [3] |
| CZh226 (Compound 31) | PAK4 | - | 9 | [4] |
| PAK1 | - | 3112 | [4] | |
| SARS-CoV-2 Protease Inhibitors | ||||
| Compound C10 | Mpro | - | < 2000 | [5] |
| PLpro | - | < 2000 | [5] | |
| Compound C11 | Mpro | - | 820 | [5] |
| PLpro | - | 350 | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative analysis.
Kinase Inhibition Assays (EGFR, VEGFR-2, PAK4)
A common method for determining kinase inhibitory activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (EGFR, VEGFR-2, or PAK4)
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound and the recombinant kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
SARS-CoV-2 Protease Inhibition Assays (Mpro and PLpro)
A Förster Resonance Energy Transfer (FRET)-based assay is commonly employed to measure the activity of SARS-CoV-2 proteases.
Materials:
-
Recombinant SARS-CoV-2 Mpro or PLpro
-
FRET-based peptide substrate (e.g., for Mpro: DABCYL-KTSAVLQ↓SGFRKM-E(EDANS)-NH2; for PLpro: Abz-TLKGG↓APIKEDDPS-EDDnp)[6]
-
Assay buffer (e.g., for Mpro: 20 mM Tris pH 7.3, 1 mM EDTA, 1 mM DTT; for PLpro: 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT)[6]
-
This compound test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the respective assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of the recombinant protease and the FRET substrate in the assay buffer.
-
Reaction Mixture: In a 384-well plate, mix the test compound with the enzyme solution and pre-incubate for a specified time.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for the Mpro substrate, λex = 340 nm and λem = 490 nm; for the PLpro substrate, λex = 320 nm and λem = 420 nm).[6]
-
Data Analysis: The cleavage of the FRET substrate by the protease results in an increase in fluorescence. Calculate the percentage of inhibition for each compound concentration compared to a control without inhibitor. Determine the IC50 or Ki values from the dose-response curves.
Visualizations
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway and the point of intervention for this compound-based inhibitors.[7][8][9][10][11] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling cascades that lead to cell proliferation and survival.[11]
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of 2-Aminoquinazolines: A Guide to Structure-Activity Relationships
The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for different classes of 2-aminoquinazoline derivatives, focusing on their roles as kinase inhibitors, receptor antagonists, and antimicrobial agents. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the design and optimization of novel therapeutics based on this versatile heterocyclic system.
2-Aminoquinazolines as Lck Inhibitors for Anti-Inflammatory Applications
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor signaling pathway, making it an attractive target for the development of anti-inflammatory agents. A series of 2-aminoquinazoline derivatives have been identified as potent Lck inhibitors.[1]
Structure-Activity Relationship (SAR) Data
The inhibitory activity of 2-aminoquinazoline analogs against Lck is significantly influenced by substitutions at various positions of the quinazoline core and the 2-amino group. The following table summarizes the SAR data for a selection of these compounds.[1]
| Compound | R1 | R2 | Lck IC50 (nM) |
| 1 | H | H | 100 |
| 2 | 6-CH3 | H | 50 |
| 3 | H | 2-morpholinoethyl | 25 |
| 4 | 6-CH3 | 2-morpholinoethyl | 10 |
Key SAR Insights:
-
Substitution at the 6-position of the quinazoline ring with a methyl group generally leads to a modest increase in potency.
-
Elaboration of the 2-amino group with a morpholinoethyl substituent results in a significant enhancement of inhibitory activity.
-
A combination of substitutions at both the 6-position and the 2-amino group can lead to highly potent Lck inhibitors.
Experimental Protocols
Lck Kinase Assay:
The in vitro inhibitory activity of the 2-aminoquinazoline derivatives against Lck was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is as follows:
-
Reagents: Recombinant human Lck enzyme, a poly-GT (4:1) biotinylated substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Assay Procedure:
-
The compounds were serially diluted in DMSO and pre-incubated with the Lck enzyme in a kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20) for 15 minutes at room temperature.
-
The kinase reaction was initiated by the addition of a mixture of the biotinylated substrate and ATP to a final concentration of 10 µM.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of an EDTA solution.
-
The TR-FRET detection reagents (streptavidin-XL665 and the europium-labeled anti-phosphotyrosine antibody) were added, and the mixture was incubated for 60 minutes at room temperature.
-
The fluorescence was measured on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway
Caption: T-Cell Receptor signaling pathway initiated by Lck.
2-Aminoquinazolines as mGluR5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 have therapeutic potential. A class of 2-(arylamino)quinazolin-5(6H)-ones has been identified as potent and selective mGluR5 NAMs.[2]
Structure-Activity Relationship (SAR) Data
The potency of these mGluR5 NAMs is highly dependent on the nature and position of substituents on the aryl ring attached to the 2-amino group.[2]
| Compound | R | mGluR5 IC50 (nM) |
| 5 | H | 5000 |
| 6 | 3-CH3 | 800 |
| 7 | 3-Cl | 200 |
| 8 | 3,5-diCl | 50 |
Key SAR Insights:
-
An unsubstituted phenyl ring at the 2-amino position results in low potency.
-
Substitution at the meta-position of the phenyl ring is favorable for activity.
-
Electron-withdrawing groups, such as chlorine, at the meta-position significantly enhance potency.
-
Di-substitution with chlorine at the 3 and 5 positions leads to a substantial increase in activity.
Experimental Protocols
mGluR5 Calcium Mobilization Assay:
The activity of the mGluR5 NAMs was assessed by measuring their ability to inhibit glutamate-induced calcium mobilization in cells expressing the human mGluR5.
-
Cell Line: HEK293 cells stably expressing the human mGluR5 receptor.
-
Assay Procedure:
-
Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compounds were pre-incubated with the cells for 15-30 minutes.
-
The cells were then stimulated with a sub-maximal concentration (EC80) of glutamate.
-
The change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values were determined by plotting the percentage inhibition of the glutamate response against the concentration of the test compound.
Signaling Pathway
Caption: mGluR5 signaling pathway and its allosteric modulation.
2-Aminoquinazolines as A2A Adenosine Receptor Antagonists
The A2A adenosine receptor is a Gs protein-coupled receptor that has emerged as a therapeutic target for various conditions, including Parkinson's disease and cancer. 2-Aminoquinazoline derivatives have been developed as potent and selective A2A receptor antagonists.[3]
Structure-Activity Relationship (SAR) Data
The binding affinity of these antagonists is influenced by substitutions at the 4-, 6-, and 2-amino positions of the quinazoline scaffold.[3][4]
| Compound | R1 (Position 4) | R2 (Position 6) | R3 (at 2-amino) | A2A Ki (nM) |
| 9 | Furan-2-yl | H | H | 50 |
| 10 | Furan-2-yl | Br | H | 20 |
| 11 | Phenyl | Br | H | 150 |
| 12 | Furan-2-yl | Br | (CH2)5-piperidine | 21 |
Key SAR Insights:
-
A furan-2-yl group at the 4-position is generally preferred over a phenyl group for high affinity.
-
A bromine atom at the 6-position enhances the binding affinity.
-
The introduction of an aminoalkylpiperidine chain at the 2-amino position can be well-tolerated and can be used to modulate physicochemical properties without a significant loss of affinity.
Experimental Protocols
A2A Receptor Binding Assay:
The binding affinity of the 2-aminoquinazoline derivatives for the human A2A adenosine receptor was determined using a radioligand binding assay.
-
Materials: Membranes from CHO cells stably expressing the human A2A receptor, [3H]ZM241385 as the radioligand, and the test compounds.
-
Assay Procedure:
-
The cell membranes were incubated with a fixed concentration of [3H]ZM241385 and varying concentrations of the test compounds in an assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase).
-
The incubation was carried out for 90 minutes at room temperature.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway
Caption: A2A adenosine receptor signaling pathway.
2-Aminoquinazolines as Antibacterial Agents
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Certain 2-substituted quinazoline derivatives have been shown to possess broad-spectrum antibacterial activity.[5]
Structure-Activity Relationship (SAR) Data
The antibacterial efficacy of these compounds is dependent on the nature of the substituent at the 2-position of the quinazoline ring.[5]
| Compound | R (at position 2) | S. aureus MIC (µM) | E. coli MIC (µM) |
| 13 | 4-aminopiperidin-1-yl | >100 | >100 |
| 14 | 4-(4-carboxyphenylamino)piperidin-1-yl | 12.5 | 25 |
| 15 | 4-(4-methoxyphenylamino)piperidin-1-yl | 50 | >100 |
| 16 | 4-(4-chlorophenylamino)piperidin-1-yl | 6.25 | 12.5 |
Key SAR Insights:
-
A simple 4-aminopiperidine substituent at the 2-position is not sufficient for antibacterial activity.
-
The introduction of a substituted phenylamino moiety at the 4-position of the piperidine ring is crucial for activity.
-
Electron-withdrawing groups, such as a carboxylic acid or a chloro group, on the phenyl ring enhance the antibacterial potency against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The antibacterial activity of the 2-aminoquinazoline derivatives was determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Procedure:
-
The compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Proposed Mechanism of Action
Some studies suggest that these antibacterial 2-aminoquinazolines may exert their effect by inhibiting bacterial transcription and translation.[5]
Caption: Proposed mechanism of antibacterial action.
References
- 1. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Novel 2-Chloroquinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of novel 2-chloroquinazoline compounds against various cancer cell lines, supported by experimental data. Detailed methodologies for key experiments are outlined to ensure reproducibility.
Comparative Cytotoxicity Data
The cytotoxic activity of novel this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cell growth. These compounds have been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents.
| Compound ID | Target/Modification | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 10b | 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 (Lung) | 3.68 | Gefitinib | >10 | [1] |
| NCI-H1975 (Lung) | 10.06 | Gefitinib | >10 | [1] | ||
| AGS (Gastric) | 1.73 | Gefitinib | >10 | [1] | ||
| HepG2 (Liver) | 2.04 | Gefitinib | >10 | [1] | ||
| 14g | Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 | Doxorubicin | Not specified | [2][3] |
| RPMI-8226 (Leukemia) | <1.81 | Doxorubicin | Not specified | [2][3] | ||
| HCT-116 (Colon) | <1.81 | Doxorubicin | Not specified | [2][3] | ||
| LOX IMVI (Melanoma) | <1.81 | Doxorubicin | Not specified | [2][3] | ||
| MCF-7 (Breast) | <1.81 | Doxorubicin | Not specified | [2][3] | ||
| 16c | Pyrimidodiazepine derivative | Various (10 cell lines) | Highly cytotoxic | Doxorubicin | 10-fold less active | [2][3] |
| Compound 16 | This compound derivative | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range | Not specified | Not specified | [4] |
| Compound 58 | Quinazolin-4(3H)-one derivative | HepG-2 (Liver) | 3.74 | Doxorubicin / Sorafenib | Higher | [5] |
| HCT116 (Colon) | 5.00 | Doxorubicin / Sorafenib | Higher | [5] | ||
| MCF-7 (Breast) | 6.77 | Doxorubicin / Sorafenib | Higher | [5] | ||
| Compound 6n | Quinazoline-pyrimidine hybrid | A549 (Lung) | 5.9 | Cisplatin | 15.37 | [6] |
| SW-480 (Colorectal) | 2.3 | Cisplatin | 16.1 | [6] | ||
| MCF-7 (Breast) | 5.65 | Cisplatin | 3.2 | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][7][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: The this compound compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a further 24-72 hours.[10]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to the untreated control cells.
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cytotoxicity by measuring cellular protein content.[11][12][13]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Cells are seeded and treated with the this compound compounds as described in the MTT assay protocol.
-
Cell Fixation: After the treatment period, the supernatant is discarded, and 100 µL of cold 10% TCA is added to each well to fix the cells. The plates are incubated at 4°C for 1 hour.[13]
-
Washing: The plates are washed five times with distilled water to remove the TCA and air-dried.[11]
-
SRB Staining: 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.[11]
-
Removal of Unbound Dye: The plates are quickly washed five times with 1% acetic acid to remove unbound SRB.[11]
-
Dye Solubilization: The plates are air-dried, and then 200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 490 and 530 nm. The optical density is proportional to the total cellular protein content, which reflects the cell number.
Visualizing Mechanisms of Action
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of novel this compound compounds.
Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.
Inhibition of EGFR Signaling Pathway
Many this compound derivatives exert their cytotoxic effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[14][15]
Caption: Inhibition of the EGFR signaling pathway by this compound compounds.
Inhibition of VEGFR-2 Signaling Pathway
Certain this compound derivatives also target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[16][17][18]
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. biomedscidirect.com [biomedscidirect.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 15. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Quinazoline Synthesis Methods for the Modern Researcher
For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient synthesis of these bicyclic heterocycles is therefore of paramount importance. This guide provides an objective, data-driven comparison of classical and contemporary methods for quinazoline synthesis, offering detailed experimental protocols and performance benchmarks to inform your synthetic strategy.
The synthesis of quinazolines and their derivatives has a rich history, with several named reactions forming the bedrock of classical approaches. However, the demands of modern drug discovery for efficiency, sustainability, and molecular diversity have spurred the development of innovative new methodologies. This guide will compare the stalwart Niementowski, Friedländer, and Camps syntheses with modern microwave-assisted and metal-catalyzed approaches, providing a clear overview of their respective strengths and weaknesses.
Classical Quinazoline Synthesis Methods: The Foundation
The traditional methods for quinazoline synthesis, while sometimes hampered by harsh reaction conditions and limited substrate scope, remain relevant and are often the starting point for optimization.
The Niementowski Quinazoline Synthesis
This method involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones).[1] While it is one of the most common methods for forming the 3H-quinazolin-4-one ring, it typically requires high temperatures and long reaction times.[1]
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for the synthesis of quinolines and can be adapted for quinazolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[2][3] This method can be efficient, with some one-pot procedures reporting good to excellent yields.[4]
The Camps Quinoline Synthesis
The Camps synthesis involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines, and its principles can be extended to quinazoline synthesis.[5][6] The reaction can produce isomeric products, and the ratio is dependent on the reaction conditions and the structure of the starting material.[6]
Other Classical Methods: Griess and von Richter Syntheses
The Griess synthesis, first reported in 1869, involves the reaction of anthranilic acid with cyanogen.[1][7] The von Richter synthesis is a cine substitution reaction of an aromatic nitro compound with potassium cyanide, but it is not commonly used for quinazoline synthesis due to generally poor yields (1-50%).[8][9]
Modern Synthetic Approaches: Speed, Efficiency, and Versatility
To overcome the limitations of classical methods, modern organic synthesis has introduced new technologies and catalysts that have revolutionized quinazoline synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In quinazoline synthesis, it has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. For instance, microwave-assisted Niementowski reactions have been reported to be cleaner and higher yielding.[10] Comparative studies have shown that microwave irradiation can shorten reaction times from hours to minutes and increase yields significantly.[11]
Metal-Catalyzed Synthesis
Transition metal catalysis has opened up new avenues for the construction of the quinazoline core, often under milder conditions and with greater functional group tolerance. Catalysts based on ruthenium, copper, cobalt, and manganese have been successfully employed.[12][13][14] These methods often involve novel bond formations and reaction cascades, leading to a diverse range of quinazoline derivatives.
Head-to-Head Performance Comparison
To provide a clear comparison, the following tables summarize quantitative data for the synthesis of representative quinazoline derivatives using different methods.
Table 1: Comparison of Classical vs. Microwave-Assisted Niementowski Synthesis
| Method | Starting Materials | Conditions | Time | Yield (%) | Reference |
| Conventional | 3-Aminothieno[2,3-d]pyrimidine-4(3H)-one, Anthranilic acid | Acetic acid, reflux | 1.5 h | 68 | [10] |
| Microwave | 3-Aminothieno[2,3-d]pyrimidine-4(3H)-one, Anthranilic acid | Acetic acid, 140 W | 10 min | 85 | [10] |
Table 2: Comparison of Metal Catalysts for Quinazoline Synthesis from 2-Aminoaryl Ketones
| Catalyst System | 2-Aminoaryl Ketone | Amine Source | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ruthenium | 1-(2-Amino-6-methylphenyl)ethanone | Ammonium acetate | 2 | Toluene | 120 | 12 | 95 | [12] |
| Copper | 1-(2-Aminophenyl)ethanone | Ammonium acetate | 10 | DMF | 100 | 24 | 82 | [12] |
| Cobalt | 1-(2-Aminophenyl)ethanone | Ammonium acetate | 5 | Dioxane | 110 | 18 | 78 | [12] |
Experimental Protocols
General Procedure for Microwave-Assisted Niementowski Synthesis of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-ones [10]
A mixture of 4-chloro-5,6-disubstituted-3H-thieno[2,3-d]pyrimidine (0.61 mmol) and the appropriate anthranilic acid (3.4 mmol) in acetic acid (5 mL) is placed in a Pyrex tube. The tube is subjected to microwave irradiation (140 W power input) for 10 minutes. After cooling to room temperature, the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol to afford the pure quinazolinone derivative.
General Procedure for Ruthenium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines [12]
To a solution of the 2-aminoaryl ketone (1.0 mmol) and ammonium acetate (5.0 mmol) in toluene (5 mL) is added the ruthenium catalyst (2 mol%). The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired quinazoline.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the discussed quinazoline synthesis methods.
Caption: Reaction mechanism of the Niementowski quinazoline synthesis.
Caption: Reaction mechanism of the Friedländer quinazoline synthesis.
Caption: General workflow for modern quinazoline synthesis methods.
Conclusion
The synthesis of quinazolines has evolved significantly from the classical named reactions to modern, highly efficient catalytic and microwave-assisted methods. While traditional syntheses like the Niementowski and Friedländer reactions provide a solid foundation, contemporary approaches offer substantial advantages in terms of reaction speed, yield, and substrate scope. For researchers aiming to synthesize diverse quinazoline libraries for drug discovery, the adoption of microwave-assisted and metal-catalyzed methods is highly recommended. The data and protocols presented in this guide offer a starting point for selecting the most appropriate synthetic route based on the desired target molecule and available resources.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 5. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Von Richter reaction - Wikipedia [en.wikipedia.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloroquinazoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Chloroquinazoline, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a hazardous substance, being toxic if swallowed and causing serious eye damage[1][2]. Therefore, it must be managed as hazardous waste from the point of generation through to final disposal.
Safety and Handling Summary
The following table summarizes the key safety information for this compound. This data is compiled from various safety data sheets and should be consulted before handling the compound.
| Parameter | Information | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH318: Causes serious eye damage | [1] |
| Signal Word | Danger | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. Work should be conducted in a chemical fume hood. | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | |
| Spill Management | In case of a small spill, carefully sweep up the solid material, avoiding dust formation. Place it into a designated, labeled container for hazardous waste. Clean the area with an appropriate solvent. For larger spills, evacuate the area and follow the institution's emergency procedures. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Management and Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
1.1. All waste containing this compound, including unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.
-
1.2. Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (toxic, corrosive).
-
1.3. For solutions containing this compound, do not dispose of them down the drain. Collect them in a sealed container, also appropriately labeled.
2. Potential Chemical Pre-treatment (for advanced users):
-
2.1. Background: Research indicates that the chlorine atom in chloroquinazolines can be displaced by nucleophiles. For instance, methoxy-dehalogenation can occur in the presence of methoxide ions. This suggests that a chemical neutralization step to reduce the compound's halogenated nature might be feasible before final disposal.
-
2.2. Caution: This procedure should only be attempted by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. It is crucial to evaluate the reaction products to ensure they are less hazardous than the parent compound.
-
2.3. Example Reaction (Nucleophilic Substitution):
-
In a suitable reaction vessel within a fume hood, a solution of this compound in an appropriate solvent could be treated with a nucleophile, such as sodium methoxide in methanol.
-
The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to ensure complete conversion of the starting material.
-
Upon completion, the resulting mixture must still be considered hazardous waste and disposed of according to the procedures outlined below, but the primary hazard associated with the chlorinated heterocycle may be reduced.
-
3. Storage of Hazardous Waste:
-
3.1. Keep the hazardous waste container tightly sealed when not in use.
-
3.2. Store the container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
4. Final Disposal:
-
4.1. Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.
-
4.2. Provide the contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound if available.
-
4.3. The recommended final disposal method for chlorinated organic compounds is typically incineration in a facility equipped with appropriate scrubbers and afterburners to handle the hazardous combustion products, such as hydrogen chloride gas.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 2-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloroquinazoline. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Quantitative Data
This compound is a hazardous chemical that requires careful handling.[1][2] It is classified as acutely toxic if swallowed and can cause serious eye damage.[1][2]
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[1][2] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1] |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following PPE must be worn at all times when handling this compound.[3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Body Protection | A lab coat or a disposable gown. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | An N95-rated respirator or higher. | Necessary when handling the powder outside of a containment system to prevent inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation and exposure.[5]
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies:
-
Preparation:
-
Before beginning any work, ensure all necessary PPE is correctly worn.
-
Prepare the designated work area within the fume hood by lining it with absorbent pads to contain any potential spills.
-
-
Handling Powdered this compound:
-
Weigh the required amount of the compound carefully to avoid generating dust.
-
If creating a solution, slowly add the powder to the solvent to prevent splashing.
-
-
Running the Experiment:
-
Conduct all experimental procedures within the fume hood.
-
Keep all containers with this compound covered when not in immediate use.
-
-
Cleanup:
-
After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully collect all waste materials, including contaminated PPE and absorbent pads.
-
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7][8][9][10] Do not rub the eyes.[8][9] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11][12] Do not dispose of it in standard laboratory drains.
Disposal Workflow:
Caption: A procedural diagram outlining the safe disposal of this compound waste.
Detailed Disposal Protocol:
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental management company.
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration.[13]
-
References
- 1. This compound | C8H5ClN2 | CID 74054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. First Aid for Eyes | Illinois Poison Center [illinoispoisoncenter.org]
- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 9. Summer Eye Safety: First Aid for Emergencies | Stirling Eye Care [stirlingeyecare.com]
- 10. firstaidpro.com.au [firstaidpro.com.au]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. uakron.edu [uakron.edu]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
